4-Methoxy-3,5-dimethylaniline HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methoxy-3,5-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-6-4-8(10)5-7(2)9(6)11-3;/h4-5H,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFOMDOKIQPLAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158400-44-3 | |
| Record name | Benzenamine, 4-methoxy-3,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158400-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 4-Methoxy-3,5-dimethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Methoxy-3,5-dimethylaniline hydrochloride (HCl). Due to the limited availability of specific experimental data for the hydrochloride salt in publicly accessible literature and databases, this guide also includes data for the corresponding free base, 4-Methoxy-3,5-dimethylaniline, for reference and comparison. Furthermore, standardized experimental protocols for determining key physical properties are detailed to assist researchers in their own characterization efforts.
Core Physical and Chemical Properties
The following tables summarize the key physical and chemical properties for both 4-Methoxy-3,5-dimethylaniline hydrochloride and its free base form.
Table 1: Physical and Chemical Properties of 4-Methoxy-3,5-dimethylaniline Hydrochloride
| Property | Value | Source |
| Chemical Name | 4-Methoxy-3,5-dimethylaniline hydrochloride | IUPAC |
| CAS Number | 158400-44-3 | |
| Molecular Formula | C₉H₁₄ClNO | |
| Molecular Weight | 187.67 g/mol | |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Table 2: Physical and Chemical Properties of 4-Methoxy-3,5-dimethylaniline (Free Base)
| Property | Value | Source |
| Chemical Name | 4-Methoxy-3,5-dimethylaniline | IUPAC |
| CAS Number | 39785-37-0 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1] |
| Melting Point | 62-65 °C | [2] |
| Boiling Point | 251.8 °C at 760 mmHg | [2] |
| Density | 1.019 g/cm³ | [2] |
Spectral Data
No specific spectral data (NMR, IR, Mass Spectrometry) for 4-Methoxy-3,5-dimethylaniline hydrochloride was found in the surveyed literature. However, spectral information for the free base is available and can serve as a useful reference.
Table 3: Spectral Data for 4-Methoxy-3,5-dimethylaniline (Free Base)
| Spectrum Type | Key Peaks/Signals | Source |
| GC-MS | m/z top peak: 136; 2nd highest: 151; 3rd highest: 108 | PubChem CID 4166097 |
| Infrared (IR) | Vapor Phase IR Spectra available | PubChem CID 4166097 |
Experimental Protocols
The following are generalized experimental protocols for determining the key physical properties of amine hydrochlorides. These can be adapted for the specific characterization of 4-Methoxy-3,5-dimethylaniline HCl.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which the solid compound melts.
Methodology:
-
A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Determination of Solubility
Objective: To determine the solubility of the compound in various solvents.
Methodology:
-
A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed into a test tube.
-
A measured volume of the solvent (e.g., 0.1 mL) is added to the test tube.
-
The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes).
-
The mixture is visually inspected for the presence of undissolved solid.
-
If the solid has dissolved, the process is repeated with a larger amount of solute to determine the saturation point. If the solid has not dissolved, the process is repeated with a larger volume of solvent.
-
This procedure is repeated for a range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, acetone).
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the physical and spectral characterization of a chemical compound like this compound.
Caption: Logical workflow for the physical characterization of a chemical compound.
References
A Comprehensive Technical Guide to 4-Methoxy-3,5-dimethylaniline Hydrochloride
This technical guide provides an in-depth overview of 4-Methoxy-3,5-dimethylaniline hydrochloride, a substituted aniline derivative of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and characterization, and discusses its potential applications.
Chemical Structure and Properties
4-Methoxy-3,5-dimethylaniline hydrochloride is the hydrochloride salt of the organic compound 4-methoxy-3,5-dimethylaniline. The presence of the methoxy and dimethyl functional groups on the aniline ring influences its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of 4-Methoxy-3,5-dimethylaniline and its Hydrochloride Salt
| Property | Value | Source |
| IUPAC Name | 4-methoxy-3,5-dimethylaniline hydrochloride | |
| Molecular Formula | C₉H₁₄ClNO | |
| Molecular Weight | 187.67 g/mol | |
| CAS Number | 158400-44-3 | |
| InChI Key | ZIFOMDOKIQPLAL-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CC(=CC(=C1OC)C)N.Cl | [1] |
| Purity | Typically ≥96% | |
| Physical Form | Solid |
Note: Some data may be for the free base, 4-methoxy-3,5-dimethylaniline (C₉H₁₃NO, MW: 151.21 g/mol ), as specific data for the hydrochloride salt is not always available.[2]
Synthesis and Experimental Protocols
The synthesis of 4-methoxy-3,5-dimethylaniline hydrochloride can be achieved through a multi-step process, typically involving the reduction of a nitrated precursor, followed by conversion to the hydrochloride salt.
Synthesis of 4-Methoxy-3,5-dimethylaniline
A common route for the synthesis of substituted anilines is the reduction of the corresponding nitro compound. An analogous procedure for the synthesis of 4-methoxy-2,6-dimethylaniline from 5-methoxy-1,3-dimethyl-2-nitrobenzene using tin(II) chloride is described below.[3] This can be adapted for the synthesis of 4-methoxy-3,5-dimethylaniline from a suitable nitrated precursor.
Experimental Protocol: Reduction of a Nitroaromatic Precursor
-
To a solution of the starting nitro compound (e.g., 1-methoxy-2,4-dimethyl-5-nitrobenzene) (10 mmol) in ethanol (20 mL), add tin(II) chloride dihydrate (50 mmol).
-
Reflux the mixture overnight.
-
After cooling, add ice to the reaction mixture and basify with a 2N NaOH solution.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Extract the aqueous solution with dichloromethane (4 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue using silica gel column chromatography to yield the desired aniline.
Formation of the Hydrochloride Salt
The hydrochloride salt can be prepared by treating the free base with hydrochloric acid. An analogous procedure for the preparation of 4-methoxy-N-ethylamphetamine HCl is as follows.[4]
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolve the purified 4-methoxy-3,5-dimethylaniline free base in a suitable solvent such as isopropanol or diethyl ether.
-
Treat the solution with isopropanolic HCl or ethereal HCl until the pH is acidic (e.g., pH 5).[4]
-
If precipitation occurs, dilute with a non-polar solvent like diethyl ether to facilitate complete precipitation.[4]
-
Collect the resulting precipitate by suction filtration.
-
Wash the solid with additional diethyl ether to remove any excess HCl.
-
Dry the product under vacuum to yield 4-methoxy-3,5-dimethylaniline hydrochloride as a crystalline solid.
Spectroscopic Characterization
The structure and purity of 4-methoxy-3,5-dimethylaniline hydrochloride can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for 4-Methoxy-3,5-dimethylaniline and Related Compounds
| Technique | Data | Source |
| ¹H NMR | Data for the free base of the closely related 4-methoxy-N-methylaniline (400 MHz, CDCl₃) shows characteristic peaks at δ 6.82 (d, J = 8.7 Hz, 2H, aromatic), 6.60 (d, J = 8.6 Hz, 2H, aromatic), 3.77 (s, 3H, -OCH₃), and 2.81 (s, 3H, -NCH₃). | [5] |
| ¹³C NMR | For 4-methoxy-N-methylaniline (101 MHz, CDCl₃), signals are observed at δ 152.13, 143.75, 114.96, 113.67, 55.89, and 31.63. | [5] |
| Mass Spec. | GC-MS data for 4-methoxy-3,5-dimethylaniline shows major fragments (m/z) at 151 (M+), 136, and 108. | [2] |
| FTIR | The FTIR spectrum of an amine hydrochloride typically displays absorbances in the 2000-2700 cm⁻¹ range, consistent with an amine-halogen ion pair, along with significant aliphatic C-H stretching absorbances between 2800-3000 cm⁻¹. | [6] |
Applications in Research and Development
Substituted anilines, such as 4-methoxy-3,5-dimethylaniline hydrochloride, are valuable intermediates in organic synthesis. They serve as precursors for the construction of more complex molecules and are utilized in the development of novel compounds in medicinal chemistry and materials science.[7] The reactivity of the aniline core allows for a variety of chemical transformations, making it a versatile building block in drug discovery and development.[7]
Visualizing Synthesis and Experimental Workflows
The following diagrams illustrate the synthesis pathway and a general experimental workflow for the characterization of 4-methoxy-3,5-dimethylaniline hydrochloride.
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for synthesis and characterization.
Safety and Handling
4-Methoxy-3,5-dimethylaniline hydrochloride should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a solid foundation for understanding and working with 4-methoxy-3,5-dimethylaniline hydrochloride. For further details, researchers are encouraged to consult the cited literature and supplier documentation.
References
- 1. This compound | C9H14ClNO | CID 19032380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-3,5-dimethylaniline | C9H13NO | CID 4166097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-methoxy-2,6-dimethyl-aniline synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methoxy-N-methylaniline hydrochloride | 10541-33-0 | Benchchem [benchchem.com]
An In-Depth Technical Guide to 4-Methoxy-3,5-dimethylaniline HCl (CAS: 158400-44-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy-3,5-dimethylaniline hydrochloride, a substituted aniline with potential applications in organic synthesis and medicinal chemistry. The document details its physicochemical properties, plausible synthetic routes, and general reactivity, offering insights for its use in research and development.
Physicochemical Properties
4-Methoxy-3,5-dimethylaniline hydrochloride is the salt form of the free base, 4-Methoxy-3,5-dimethylaniline. The hydrochloride form generally offers improved stability and solubility in aqueous media. Key physicochemical data for both the hydrochloride salt and the corresponding free base are summarized below for comparative analysis.
| Property | 4-Methoxy-3,5-dimethylaniline HCl | 4-Methoxy-3,5-dimethylaniline (Free Base) |
| CAS Number | 158400-44-3[1][2] | 39785-37-0[3] |
| Molecular Formula | C₉H₁₄ClNO[2] | C₉H₁₃NO[3][4] |
| Molecular Weight | 187.67 g/mol [2] | 151.21 g/mol [3] |
| IUPAC Name | 4-methoxy-3,5-dimethylaniline hydrochloride[2] | 4-methoxy-3,5-dimethylaniline[3] |
| Synonyms | Not available | 4-Amino-2,6-dimethylanisole, 3,5-dimethyl-4-methoxyaniline[3] |
| Purity | Typically ≥96%[2] | Not applicable |
| Computed XLogP3 | Not available | 1.9[3] |
| InChI Key | ZIFOMDOKIQPLAL-UHFFFAOYSA-N[2] | HUPGZEYAAFYLSC-UHFFFAOYSA-N[3][4] |
Synthesis and Experimental Protocols
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis of 4-Methoxy-3,5-dimethylaniline from a Nitro-Precursor
This protocol describes a general method for the reduction of a nitroaromatic precursor to the corresponding aniline, which is a key step in the proposed synthesis.
Materials:
-
1-Methoxy-2,6-dimethyl-4-nitrobenzene (1 equivalent)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)[5]
-
Ethanol
-
2N Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
To a solution of 1-Methoxy-2,6-dimethyl-4-nitrobenzene in ethanol, add tin(II) chloride dihydrate.[5]
-
Reflux the mixture overnight.[5]
-
After cooling, add ice to the reaction mixture and basify with 2N NaOH until the solution is alkaline.
-
Filter the mixture and concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous solution with dichloromethane (4 x 30 mL).[5]
-
Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.[5]
-
Purify the resulting crude 4-Methoxy-3,5-dimethylaniline using silica gel column chromatography.
-
To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Reactivity and Potential Applications in Drug Discovery
Substituted anilines are a cornerstone in medicinal chemistry, serving as crucial intermediates and structural motifs in a vast array of therapeutic agents. The reactivity of the aniline core, particularly its nucleophilicity and the susceptibility of the aromatic ring to electrophilic substitution, makes it a versatile building block.
While specific biological activities for this compound are not yet documented, its structural features suggest potential as a precursor in drug discovery programs. For instance, aniline derivatives are key components in the synthesis of kinase inhibitors and other targeted therapies. A study on novel phenoxy-N-phenylaniline derivatives identified a potent c-Myc inhibitor for colorectal cancer, highlighting the therapeutic potential of complex molecules built from aniline scaffolds.[6]
Caption: Role of substituted anilines in a typical drug discovery workflow.
The methoxy and dimethyl substitutions on the aniline ring of 4-Methoxy-3,5-dimethylaniline can influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Researchers can leverage this compound as a starting material for the synthesis of novel molecules with potential biological activity.
Conclusion
This compound is a chemical intermediate with properties that make it a valuable tool for synthetic and medicinal chemists. While specific applications are yet to be extensively explored and documented, its structural similarity to known pharmacophores suggests its potential as a building block in the development of new therapeutic agents. The synthetic protocols and reactivity profile outlined in this guide provide a foundation for its further investigation and utilization in research and drug discovery.
References
- 1. This compound | C9H14ClNO | CID 19032380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-3,5-dimethylaniline hydrochloride | 158400-44-3 [sigmaaldrich.com]
- 3. 4-Methoxy-3,5-dimethylaniline | C9H13NO | CID 4166097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-methoxy-3,5-dimethylaniline (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 5. 4-methoxy-2,6-dimethyl-aniline synthesis - chemicalbook [chemicalbook.com]
- 6. Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 4-Methoxy-3,5-dimethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy-3,5-dimethylaniline hydrochloride, a key chemical intermediate. The document details its physicochemical properties, outlines a representative synthetic protocol, and presents logical and procedural workflows through structured diagrams.
Physicochemical and Structural Data
4-Methoxy-3,5-dimethylaniline hydrochloride is the salt form of the organic base 4-methoxy-3,5-dimethylaniline. The hydrochloride form often enhances stability and solubility in aqueous media, making it suitable for various applications in chemical synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for 4-Methoxy-3,5-dimethylaniline and its hydrochloride salt.
| Property | 4-Methoxy-3,5-dimethylaniline HCl | 4-Methoxy-3,5-dimethylaniline (Free Base) |
| Molecular Weight | 187.67 g/mol | 151.21 g/mol [1][2] |
| Molecular Formula | C₉H₁₄ClNO[3] | C₉H₁₃NO[1][2] |
| CAS Number | 158400-44-3 | 39785-37-0[1][2] |
| IUPAC Name | 4-methoxy-3,5-dimethylaniline hydrochloride | 4-methoxy-3,5-dimethylaniline[2] |
| Melting Point | No data available | 62-65 °C[1] |
| Boiling Point | No data available | 251.8 °C at 760 mmHg[1] |
| Density | No data available | 1.019 g/cm³[1] |
| InChI Key | ZIFOMDOKIQPLAL-UHFFFAOYSA-N | HUPGZEYAAFYLSC-UHFFFAOYSA-N[1][2] |
Synthesis and Experimental Protocol
Representative Synthetic Pathway
A plausible synthetic route starts from 3,5-dimethylanisole. The key steps are:
-
Nitration: Introduction of a nitro group onto the aromatic ring at the para-position relative to the methoxy group.
-
Reduction: Conversion of the nitro group to an amino group.
-
Salt Formation: Reaction of the resulting aniline with hydrochloric acid to form the hydrochloride salt.
Detailed Experimental Protocol (Representative)
Objective: To synthesize 4-Methoxy-3,5-dimethylaniline hydrochloride.
Materials:
-
3,5-Dimethylanisole
-
Nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid)
-
Reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation)
-
Hydrochloric acid (concentrated and in a suitable solvent like diethyl ether)
-
Organic solvents (e.g., dichloromethane, ethanol, diethyl ether)
-
Sodium bicarbonate or sodium hydroxide solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
Step 1: Nitration of 3,5-Dimethylanisole
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3,5-dimethylanisole to a pre-cooled nitrating mixture.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir for a specified time while monitoring the progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture over crushed ice and extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with a dilute solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitro-3,5-dimethylanisole.
Step 2: Reduction of 4-Nitro-3,5-dimethylanisole
-
Dissolve the crude nitro compound from the previous step in a suitable solvent such as ethanol.
-
Add a reducing agent. If using tin(II) chloride, it is typically dissolved in concentrated hydrochloric acid and added to the nitro compound solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until the solution is alkaline.
-
Extract the product, 4-methoxy-3,5-dimethylaniline, with an organic solvent.
-
Combine the organic extracts, wash with water, dry over a drying agent, and remove the solvent under reduced pressure.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 4-methoxy-3,5-dimethylaniline in a minimal amount of a suitable solvent like diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-Methoxy-3,5-dimethylaniline hydrochloride.
Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationship between the free base and its salt, as well as the experimental workflow for its synthesis.
Caption: Relationship between the free base and its hydrochloride salt.
Caption: Representative workflow for the synthesis of this compound.
Applications in Research and Development
4-Methoxy-3,5-dimethylaniline and its derivatives are valuable intermediates in organic synthesis. For instance, related structures are precursors in the synthesis of pharmaceuticals. Notably, 4-methoxy-2-nitroaniline, a structurally similar compound, is a key intermediate in the production of omeprazole, a proton pump inhibitor used to treat acid reflux and ulcers.[4] The functional groups on 4-Methoxy-3,5-dimethylaniline—the amine and the electron-rich aromatic ring—allow for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules in drug discovery and materials science.
References
- 1. echemi.com [echemi.com]
- 2. 4-Methoxy-3,5-dimethylaniline | C9H13NO | CID 4166097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C9H14ClNO | CID 19032380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
Technical Guide: Physicochemical Properties of 4-Methoxy-3,5-dimethylaniline HCl with a Focus on Solubility
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxy-3,5-dimethylaniline hydrochloride is a substituted aniline derivative. Substituted anilines are a class of compounds with significant interest in medicinal chemistry and materials science, often serving as precursors in the synthesis of more complex molecules, including dyes and pharmaceuticals.[1] The hydrochloride salt form is common for amines, as it generally enhances stability and aqueous solubility. Understanding the solubility of such a compound is critical for its application in drug discovery and development, impacting formulation, bioavailability, and routes of administration.
This technical guide collates available information on 4-Methoxy-3,5-dimethylaniline and provides a framework for its physicochemical characterization, with a primary focus on solubility determination.
Physicochemical Properties
A summary of the known and computed properties of 4-Methoxy-3,5-dimethylaniline and its hydrochloride salt is presented below.
Table 1: General Properties of 4-Methoxy-3,5-dimethylaniline
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | PubChem[2] |
| Molecular Weight | 151.21 g/mol | PubChem[2] |
| IUPAC Name | 4-methoxy-3,5-dimethylaniline | PubChem[2] |
| CAS Number | 39785-37-0 | PubChem[2] |
| Computed XLogP3 | 1.9 | PubChem[2] |
Table 2: General Properties of 4-Methoxy-3,5-dimethylaniline HCl
| Property | Value | Source |
| Molecular Formula | C₉H₁₄ClNO | PubChem[3] |
| Molecular Weight | 187.67 g/mol | Sigma-Aldrich |
| CAS Number | 158400-44-3 | Sigma-Aldrich |
Synthesis and Purification Workflow
While a specific synthesis protocol for this compound is not detailed in the available literature, a general workflow can be inferred from standard organic synthesis techniques for similar substituted anilines.[4][5]
Experimental Protocol for Solubility Determination
The following outlines a general experimental protocol for determining the equilibrium solubility of an amine hydrochloride salt, such as this compound, in various solvents. This method is based on the shake-flask technique, a standard approach in pharmaceutical sciences.
Objective: To determine the saturation solubility of this compound in selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, and dimethyl sulfoxide (DMSO)) at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (high purity)
-
Scintillation vials or other suitable sealed containers
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
Prepare a standard curve using known concentrations of this compound to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent, taking into account the dilution factors.
-
Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).
-
References
- 1. 4-Methoxy-N-methylaniline hydrochloride | 10541-33-0 | Benchchem [benchchem.com]
- 2. 4-Methoxy-3,5-dimethylaniline | C9H13NO | CID 4166097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C9H14ClNO | CID 19032380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
Technical Guide: Spectral Analysis of 4-Methoxy-3,5-dimethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Methoxy-3,5-dimethylaniline, the free base of the titled compound. Due to the limited availability of public spectral data for the hydrochloride salt, this document focuses on the free base, with annotations on the expected spectral changes upon protonation to the hydrochloride form. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Methoxy-3,5-dimethylaniline.
Table 1: 1H NMR Spectral Data of 4-Methoxy-3,5-dimethylaniline
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| Value not available | s | 2H | Ar-H |
| Value not available | s | 3H | O-CH 3 |
| Value not available | s | 6H | Ar-CH 3 |
| Value not available | br s | 2H | NH 2 |
Note: Specific chemical shift values for 4-Methoxy-3,5-dimethylaniline were not available in the searched literature. The expected multiplicities and integrations are provided based on the molecular structure. For the HCl salt, the NH2 signal would shift significantly downfield and may appear as a broader singlet (NH3+).
Table 2: 13C NMR Spectral Data of 4-Methoxy-3,5-dimethylaniline
| Chemical Shift (δ) [ppm] | Assignment |
| Value not available | C -NH2 |
| Value not available | C -OCH3 |
| Value not available | Ar-C H |
| Value not available | Ar-C -CH3 |
| Value not available | O-C H3 |
| Value not available | Ar-C H3 |
Note: Specific chemical shift values for 4-Methoxy-3,5-dimethylaniline were not available in the searched literature. The expected carbon environments are listed. Upon protonation to the HCl salt, the chemical shifts of the aromatic carbons, particularly the carbon attached to the amino group, would be expected to shift.
Table 3: IR Spectral Data of 4-Methoxy-3,5-dimethylaniline
| Wavenumber (cm-1) | Intensity | Assignment |
| Value not available | Strong, sharp | N-H stretch (symmetric & asymmetric) |
| Value not available | Strong | C-H stretch (aromatic & aliphatic) |
| Value not available | Medium | C=C stretch (aromatic) |
| Value not available | Strong | C-O stretch (aryl ether) |
| Value not available | Medium | N-H bend |
Note: Specific absorption peaks for 4-Methoxy-3,5-dimethylaniline were not available in the searched literature. The expected characteristic absorption regions are provided. For the HCl salt, the N-H stretching region would be significantly altered, showing broad absorptions for the NH3+ group, and the N-H bending vibrations would also shift.
Table 4: Mass Spectrometry Data of 4-Methoxy-3,5-dimethylaniline
| m/z | Proposed Fragment |
| 151 | [M]+• (Molecular Ion) |
| 136 | [M - CH3]+ |
| 108 | [M - CH3 - CO]+ |
Data sourced from PubChem CID 4166097.[1]
Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A sample of 4-Methoxy-3,5-dimethylaniline (typically 5-10 mg for 1H NMR and 20-50 mg for 13C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
-
Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition:
-
For 1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). The number of scans can be varied to achieve an adequate signal-to-noise ratio.
-
For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive 13C nuclei. A larger number of scans is generally required compared to 1H NMR.
-
-
Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a solid sample like 4-Methoxy-3,5-dimethylaniline, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded. Then, the spectrum of the sample is acquired. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into a spectrum.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. In the ion source, the molecules are bombarded with a high-energy electron beam (Electron Ionization, EI), causing them to lose an electron and form a positively charged molecular ion ([M]+•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: A mass spectrum is generated, which is a plot of the relative abundance of ions as a function of their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. Other peaks in the spectrum represent fragment ions, which provide information about the structure of the molecule.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to 4-Methoxy-3,5-dimethylaniline HCl: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-3,5-dimethylaniline hydrochloride (HCl), a substituted aniline derivative of interest to researchers, scientists, and professionals in drug development. While a definitive historical record of its initial discovery remains elusive in readily available literature, this document details its synthesis, physicochemical properties, and known applications, with a focus on its role as a key chemical intermediate. All quantitative data is presented in structured tables, and detailed experimental protocols for its synthesis are provided.
Introduction
4-Methoxy-3,5-dimethylaniline, also known by synonyms such as 4-Amino-2,6-dimethylanisole and 4-Methoxy-3,5-xylidine, is an aromatic amine with the chemical formula C₉H₁₃NO. Its hydrochloride salt is a common form for handling and storage. This compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. While its historical discovery is not prominently documented, its utility in the synthesis of complex molecules underscores its importance in modern chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Methoxy-3,5-dimethylaniline and its hydrochloride salt is provided below.
Table 1: Physicochemical Properties of 4-Methoxy-3,5-dimethylaniline
| Property | Value | Source |
| CAS Number | 39785-37-0 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 62-65 °C | - |
| Boiling Point | 251.8 °C at 760 mmHg | - |
| Density | 1.019 g/cm³ | - |
Table 2: Physicochemical Properties of 4-Methoxy-3,5-dimethylaniline HCl
| Property | Value | Source |
| CAS Number | 158400-44-3 | [2] |
| Molecular Formula | C₉H₁₄ClNO | [2] |
| Molecular Weight | 187.67 g/mol | - |
Synthesis of 4-Methoxy-3,5-dimethylaniline
Several synthetic routes to 4-Methoxy-3,5-dimethylaniline have been reported. The two primary methods involve the methylation of a phenol precursor and the reduction of a nitroaromatic compound.
Synthesis via Methylation of 4-Amino-3,5-dimethylphenol
One common laboratory-scale synthesis involves the methylation of 4-amino-3,5-dimethylphenol.
Under an inert argon atmosphere, 4-amino-3,5-dimethylphenol (50 mg, 0.36 mmol) and sodium 2-methylpropan-2-ol (52 mg, 0.55 mmol) are dissolved in 1 mL of anhydrous dimethylformamide (DMF). To this solution, iodomethane (0.021 mL, 0.33 mmol) is added, and the reaction mixture is stirred overnight at room temperature. Upon completion, the reaction is diluted with dichloromethane (20 mL) and washed sequentially with aqueous sodium hydroxide (2 x 15 mL) and saturated saline solution (2 x 15 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography to yield 4-methoxy-2,6-dimethylaniline.[3]
Synthesis via Reduction of 5-Methoxy-1,3-dimethyl-2-nitrobenzene
Another established method is the reduction of the corresponding nitro-substituted benzene derivative.
To a solution of 5-methoxy-1,3-dimethyl-2-nitrobenzene (1.81 g, 10 mmol) in ethanol (20 mL), tin(II) chloride dihydrate (11.51 g, 50 mmol) is added. The mixture is then refluxed overnight. After cooling, ice is added to the reaction mixture, followed by basification with 2N NaOH. The mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting aqueous solution is extracted with dichloromethane (4 x 30 mL). The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to afford the final product.[3]
Synthesis Workflow Diagram
The following diagram illustrates the two primary synthetic pathways to 4-Methoxy-3,5-dimethylaniline.
References
An In-Depth Technical Guide to the Theoretical Properties of 4-Methoxy-3,5-dimethylaniline HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties of 4-Methoxy-3,5-dimethylaniline hydrochloride. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on data presentation, experimental context, and visual representation of key concepts.
Core Physicochemical and Spectroscopic Properties
The hydrochloride salt of 4-Methoxy-3,5-dimethylaniline is a key intermediate in organic synthesis. A summary of its fundamental properties, along with those of its free base, is presented below.
Physicochemical Properties
| Property | Value (for HCl Salt) | Value (for Free Base) | Source |
| Molecular Formula | C₉H₁₄ClNO | C₉H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 187.67 g/mol | 151.21 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 158400-44-3 | 39785-37-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Predicted XlogP | - | 1.9 | --INVALID-LINK-- |
| Topological Polar Surface Area | - | 35.3 Ų | --INVALID-LINK-- |
| Predicted pKa (strongest basic) | Not available | Not available | - |
| Predicted Aqueous Solubility | Not available | Not available | - |
Spectroscopic Data Summary (for Free Base)
| Spectrum Type | Key Peaks/Signals | Source |
| ¹H NMR | Data not explicitly detailed in search results, but spectra are available for reference. | --INVALID-LINK-- |
| GC-MS | Top peaks at m/z 136, 151, 108. | --INVALID-LINK-- |
| IR | Vapor phase IR spectra are available for reference. | --INVALID-LINK-- |
Proposed Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4-Methoxy-3,5-dimethylaniline HCl was not found in the available literature, a plausible synthetic route can be constructed based on established methods for analogous compounds, such as the synthesis of its isomer, 4-methoxy-2,6-dimethylaniline[1]. The proposed synthesis involves the nitration of 3,5-dimethylphenol, followed by methylation, reduction of the nitro group, and subsequent conversion to the hydrochloride salt.
Proposed Synthesis of this compound
Step 1: Nitration of 3,5-dimethylphenol
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 3,5-dimethylphenol in a minimal amount of glacial acetic acid.
-
Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water until neutral, and dry to obtain 2-nitro-3,5-dimethylphenol and 4-nitro-3,5-dimethylphenol.
-
Separate the isomers using column chromatography.
Step 2: Methylation of 4-nitro-3,5-dimethylphenol
-
Dissolve the isolated 4-nitro-3,5-dimethylphenol in a suitable solvent such as acetone or DMF.
-
Add a base (e.g., anhydrous potassium carbonate) and a methylating agent (e.g., dimethyl sulfate or methyl iodide).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting 4-methoxy-3,5-dimethylnitrobenzene by column chromatography.
Step 3: Reduction of 4-methoxy-3,5-dimethylnitrobenzene
-
Dissolve the nitro compound in ethanol or a similar solvent.
-
Add a reducing agent, such as tin(II) chloride dihydrate or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst[1].
-
If using SnCl₂·2H₂O, reflux the mixture overnight[1]. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere until the reaction is complete.
-
Upon completion, neutralize the reaction mixture (if acidic) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane)[1].
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-Methoxy-3,5-dimethylaniline by column chromatography.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified 4-Methoxy-3,5-dimethylaniline in a suitable anhydrous solvent like diethyl ether or isopropanol.
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the precipitate, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield this compound.
Visualized Workflows and Relationships
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Theoretical Reactivity: Electrophilic Aromatic Substitution
The substituents on the aniline ring dictate the regioselectivity of electrophilic aromatic substitution reactions. The amino group is a strongly activating ortho-, para-director, while the methoxy group is also an activating ortho-, para-director. The methyl groups are weakly activating ortho-, para-directors.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Potential Biological Activity: Kinase Inhibition Pathway
Substituted anilines are present in various biologically active molecules, including kinase inhibitors used in cancer therapy.[2][3] These compounds can interfere with signaling pathways that are crucial for cancer cell proliferation and survival. A generalized representation of a receptor tyrosine kinase (RTK) signaling pathway and a potential point of inhibition is shown below.
Caption: Hypothetical inhibition of an RTK signaling pathway.
References
In-depth Technical Guide: Toxicology of 4-Methoxy-3,5-dimethylaniline HCl
Disclaimer: This document provides a comprehensive overview of the available toxicological information for 4-Methoxy-3,5-dimethylaniline HCl. Due to a scarcity of studies on this specific compound, this guide also draws upon data from structurally similar substituted anilines to infer potential hazards. All information derived from analogue compounds is clearly indicated. This guide is intended for researchers, scientists, and drug development professionals and should not be used for clinical or diagnostic purposes.
Executive Summary
4-Methoxy-3,5-dimethylaniline hydrochloride is a substituted aromatic amine. While specific toxicological data for this compound is limited, the broader class of anilines is known for potential health hazards, including methemoglobinemia, genotoxicity, and carcinogenicity. This guide summarizes the available data for this compound and provides a predictive toxicological profile based on analogue data and the well-established toxicological principles of aromatic amines.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 4-Methoxy-3,5-dimethylaniline hydrochloride | - |
| CAS Number | 158400-44-3 | [1][2] |
| Molecular Formula | C₉H₁₄ClNO | [1][2] |
| Molecular Weight | 187.67 g/mol | - |
| Appearance | Solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Toxicological Data
Acute Toxicity
No specific LD50 data for this compound were found in the public domain. However, hazard statements from safety data sheets suggest that the compound is harmful if swallowed, in contact with skin, or if inhaled. A key toxicological effect of many anilines is the induction of methemoglobinemia, which can lead to cyanosis.
Ecotoxicity
Limited ecotoxicity data is available from a Safety Data Sheet.
| Test Organism | Endpoint | Value | Exposure Time | Guideline |
| Danio rerio (zebra fish) | LC50 | 143.3 mg/L | 96 hours | Not specified |
| Daphnia magna (Water flea) | EC50 | 20 mg/L | 48 hours | OECD Test Guideline 202 |
Genotoxicity
Specific genotoxicity studies for this compound are not publicly available. However, information on the closely related compound, 3,5-dimethylaniline (3,5-DMA), and the general class of aromatic amines, provides insights into its potential genotoxic profile.
Aromatic amines are known to be activated by metabolic enzymes, such as cytochrome P450s, to form reactive intermediates that can bind to DNA and cause mutations. The primary mechanism involves N-hydroxylation to form N-hydroxylamines, which can then be further activated to highly reactive nitrenium ions.
| Test System | Compound | Result | Remarks |
| Hamster ovary cells | This compound | Data not available | Mentioned in an SDS without quantitative results or protocol. |
| In vivo comet assay (mice) | 3,5-DMA | Positive for DNA damage in bone marrow | - |
| In vivo micronucleus test (mice) | 3,5-DMA | Negative | - |
-
Test System: Male ddY mice.
-
Administration: Intragastric gavage.
-
Dose: 200 mg/kg body weight.
-
Sample Collection: Bone marrow, kidney, liver, and lung tissues were collected at 3 and 24 hours post-administration.
-
Methodology: Tissues were processed to isolate single cells, which were then embedded in agarose on microscope slides. The cells were lysed, and the DNA was subjected to electrophoresis. DNA damage was quantified by measuring the migration of DNA from the nucleus, creating a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.
Carcinogenicity
This compound is suspected of causing cancer (H351). However, no specific carcinogenicity bioassays for this compound were identified. The carcinogenic potential of many substituted anilines is well-documented, with the urinary bladder and spleen being common target organs in rodent studies. The mechanism is linked to their genotoxic properties and the metabolic activation in target tissues.
Metabolism and Toxicokinetics
The metabolic pathways of this compound have not been specifically elucidated. However, based on the metabolism of other substituted anilines, it is anticipated to undergo the following transformations:
-
Phase I Metabolism: Primarily N-hydroxylation mediated by cytochrome P450 enzymes (e.g., CYP1A2) to form the N-hydroxylamine metabolite. Other potential Phase I reactions include O-demethylation of the methoxy group and ring hydroxylation.
-
Phase II Metabolism: The N-hydroxylamine can be further conjugated with acetyl or sulfate groups, leading to the formation of more stable or, in some cases, more reactive intermediates. The parent amine can also undergo N-acetylation.
Visualizations
Caption: Proposed metabolic activation pathway of 4-Methoxy-3,5-dimethylaniline.
Caption: General experimental workflow for the in vivo Comet Assay.
Conclusion
The toxicological profile of this compound is not well-defined due to a lack of specific studies. However, based on its chemical structure as a substituted aniline and the available data on related compounds, several potential hazards can be anticipated. These include acute toxicity with the risk of methemoglobinemia, genotoxicity through metabolic activation to DNA-reactive intermediates, and a potential for carcinogenicity. The limited ecotoxicity data suggests it is harmful to aquatic life. Further experimental studies are necessary to definitively characterize the toxicological properties of this compound and to establish safe exposure limits. Researchers and drug development professionals should handle this compound with appropriate caution, assuming the hazards associated with the broader class of aromatic amines.
References
Methodological & Application
Application Notes: Synthesis of 4-Methoxy-3,5-dimethylaniline Hydrochloride
Introduction 4-Methoxy-3,5-dimethylaniline, also known as 4-amino-2,6-dimethylanisole, is an aromatic amine derivative.[1] Compounds of this class serve as important intermediates and building blocks in organic synthesis.[2][3] Aniline derivatives are widely utilized in the manufacturing of dyes, pigments, and pharmaceuticals.[2][3][4][5] The hydrochloride salt form is often preferred for its increased stability and solubility in certain solvents, facilitating its use in subsequent reactions or formulations.
This document provides a detailed protocol for a two-step synthesis of 4-Methoxy-3,5-dimethylaniline HCl, starting from 3,5-dimethylanisole. The protocol involves the nitration of the anisole ring followed by the reduction of the nitro group to an amine, and subsequent conversion to its hydrochloride salt.
Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO (Free Base) |
| Molar Mass | 151.21 g/mol (Free Base)[1] |
| CAS Number | 39785-37-0 (Free Base)[1] |
| Molecular Formula | C₉H₁₄ClNO (HCl Salt) |
| CAS Number | 158400-44-3 (HCl Salt)[6] |
Experimental Protocols
This synthesis is performed in two primary stages:
-
Stage 1: Nitration of 3,5-dimethylanisole to produce 4-methoxy-1,3-dimethyl-2-nitrobenzene.
-
Stage 2: Reduction of the nitro intermediate to 4-methoxy-3,5-dimethylaniline, followed by conversion to the hydrochloride salt.
Stage 1: Synthesis of 4-Methoxy-1,3-dimethyl-2-nitrobenzene
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
|---|---|---|---|
| 3,5-Dimethylanisole | C₉H₁₂O | 136.19 | 10.0 g (73.4 mmol) |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 100 mL |
| Fuming Nitric Acid | HNO₃ | 63.01 | 6.0 mL (~143 mmol) |
| Dichloromethane | CH₂Cl₂ | 84.93 | For extraction |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | For drying |
Procedure
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylanisole (10.0 g) in acetic anhydride (100 mL).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add fuming nitric acid (6.0 mL) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 1 hour.
-
Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash sequentially with water (100 mL) and saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) until the effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, 4-methoxy-1,3-dimethyl-2-nitrobenzene, as a yellow oil or solid.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Stage 2: Synthesis of this compound
This stage involves the reduction of the nitro group, a common method for synthesizing anilines from nitroaromatic compounds.[7]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
|---|---|---|---|
| 4-Methoxy-1,3-dimethyl-2-nitrobenzene | C₉H₁₁NO₃ | 181.19 | 10.0 g (55.2 mmol) |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 62.2 g (276 mmol) |
| Ethanol | C₂H₅OH | 46.07 | 200 mL |
| 2M Sodium Hydroxide | NaOH | 40.00 | For basification |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |
| Concentrated HCl | HCl | 36.46 | For salt formation |
Procedure
-
To a solution of the nitro intermediate (10.0 g, 55.2 mmol) in ethanol (200 mL), add tin(II) chloride dihydrate (62.2 g, 276 mmol).[7]
-
Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully add 2M sodium hydroxide (NaOH) solution to basify the mixture to a pH > 10. A thick precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the free amine, 4-methoxy-3,5-dimethylaniline.
-
Dissolve the crude amine in 100 mL of diethyl ether and cool in an ice bath.
-
Slowly add concentrated HCl dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven to yield the final product, this compound.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical pathway for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical pathway from starting material to the final hydrochloride salt.
References
- 1. 4-Methoxy-3,5-dimethylaniline | C9H13NO | CID 4166097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-N,N-dimethylaniline [myskinrecipes.com]
- 3. Buy 3-methoxy-N,5-dimethylaniline [smolecule.com]
- 4. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 5. CN1215720A - Process for production of 3,5-dimethyl aniline - Google Patents [patents.google.com]
- 6. 4-Methoxy-3,5-dimethylaniline hydrochloride | 158400-44-3 [sigmaaldrich.com]
- 7. 4-methoxy-2,6-dimethyl-aniline synthesis - chemicalbook [chemicalbook.com]
Application Note: High-Purity Purification Protocols for 4-Methoxy-3,5-dimethylaniline HCl
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-Methoxy-3,5-dimethylaniline and its hydrochloride salt are valuable intermediates in pharmaceutical synthesis and materials science. Achieving high purity of these compounds is critical for ensuring the integrity of downstream reactions and the quality of the final products. This document provides detailed protocols for three common and effective purification methods: Recrystallization, Acid-Base Extraction, and Silica Gel Column Chromatography. The choice of method depends on the nature of the impurities, the required scale, and the desired final purity.
Data Summary
The following table summarizes the expected outcomes for each purification method. These values are typical for substituted anilines and may vary based on the initial purity of the crude material and specific experimental conditions.
| Purification Method | Typical Purity Achieved (HPLC) | Expected Yield Range | Primary Application | Notes |
| Recrystallization | > 99.0% | 70 - 90% | Removal of minor, less soluble impurities from the solid HCl salt. | Highly effective for crystalline solids. Solvent selection is critical. |
| Acid-Base Extraction | 97 - 99% | 85 - 95% | Removal of non-basic or weakly basic impurities. | Purifies the free aniline base, which must be re-converted to the HCl salt. |
| Column Chromatography | > 99.5% | 60 - 85% | High-purity separation from closely related structural analogs. | Performed on the free aniline base; the HCl salt is generally unsuitable for silica gel. |
Experimental Protocols & Workflows
Method 1: Recrystallization of 4-Methoxy-3,5-dimethylaniline HCl
This is the most straightforward method for purifying the existing hydrochloride salt, assuming it is already in a semi-pure, solid form. The principle relies on the differential solubility of the compound and impurities in a selected solvent system at different temperatures.
Protocol:
-
Solvent Selection: Begin by identifying a suitable solvent or solvent system. For anilinium hydrochlorides, ethanol/water, methanol, or isopropanol/ether mixtures are often effective. Test solubility of a small sample: it should be soluble in the hot solvent and sparingly soluble at room temperature or below.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This ensures the solution is saturated or near-saturated.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% by weight) and heat the mixture at a gentle boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal (if used) and any insoluble impurities. This step prevents premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath (0-4°C) can maximize crystal formation. Slow cooling generally results in larger, purer crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
// Node Definitions with Colors start [label="Crude HCl Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve in\nMinimal Hot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; charcoal [label="Add Activated Charcoal\n(Optional)", fillcolor="#FBBC05", fontcolor="#202124"]; filter_hot [label="Hot Gravity\nFiltration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="Slow Cooling &\nCrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; filter_cold [label="Vacuum Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash [label="Wash with\nCold Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Dry Under Vacuum", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="Pure HCl Salt", fillcolor="#F1F3F4", fontcolor="#202124"];
// Workflow Edges start -> dissolve; dissolve -> charcoal; charcoal -> filter_hot; dissolve -> filter_hot [label=" (if no charcoal)"]; filter_hot -> cool; cool -> filter_cold; filter_cold -> wash; wash -> dry; dry -> end; }
Caption: Workflow for purifying 4-Methoxy-3,5-dimethylaniline via acid-base extraction.
Method 3: Silica Gel Column Chromatography
Chromatography is a powerful technique for achieving very high purity by separating the target compound from impurities based on differential adsorption to a stationary phase (silica gel). This method is performed on the free aniline base.
Protocol:
-
Prepare Free Base: If starting with the HCl salt, first convert it to the free base as described in steps 1-5 of the Acid-Base Extraction protocol.
-
Select Eluent: Using Thin Layer Chromatography (TLC), determine a suitable eluent (mobile phase). A common starting point for anilines is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound. A few drops of triethylamine (0.1-1%) can be added to the eluent to prevent the basic aniline from streaking on the acidic silica gel. 3[1]. Pack Column: Prepare a silica gel column using the chosen eluent system. Ensure the column is packed uniformly to prevent channeling.
-
Load Sample: Dissolve the crude free base in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") or apply it directly to the top of the packed column ("wet loading"). Dry loading is often preferred for better resolution.
-
Elution: Run the column by passing the eluent through it, collecting fractions in test tubes or other suitable containers.
-
Monitor Fractions: Monitor the composition of the collected fractions using TLC.
-
Combine & Evaporate: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure to yield the highly purified 4-Methoxy-3,5-dimethylaniline free base.
-
Salt Formation (Optional): Convert the purified free base back to the HCl salt as described in step 6 of the Acid-Base Extraction protocol.
Workflow Diagram: Column Chromatography
Caption: Workflow for the high-purity separation of 4-Methoxy-3,5-dimethylaniline by chromatography.
References
Application Notes and Protocols: 4-Methoxy-3,5-dimethylaniline Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3,5-dimethylaniline hydrochloride is a substituted aniline derivative that serves as a versatile building block in modern organic synthesis. Its unique electronic and steric properties, imparted by the electron-donating methoxy group and the two ortho-methyl groups, make it a valuable precursor for the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. The hydrochloride salt form enhances the compound's stability and ease of handling.
This document provides detailed application notes on the reaction mechanisms of 4-methoxy-3,5-dimethylaniline hydrochloride in two key transformations: the Buchwald-Hartwig amination and diazotization-coupling reactions. Detailed experimental protocols are provided for these representative reactions.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₄ClNO |
| Molecular Weight | 187.67 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in water, methanol, and DMSO |
I. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction is instrumental in the synthesis of aryl amines from aryl halides. 4-Methoxy-3,5-dimethylaniline can be utilized as the amine coupling partner. The hydrochloride salt must first be neutralized in situ, typically with a strong base, to generate the free amine for the catalytic cycle.
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps[1][2]:
-
Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The free 4-methoxy-3,5-dimethylaniline coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form an amido-palladium(II) complex.
-
Reductive Elimination: The aryl group and the amido group on the palladium center undergo reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-Aryl-4-methoxy-3,5-dimethylaniline
This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide with 4-methoxy-3,5-dimethylaniline hydrochloride.
Materials:
-
4-Methoxy-3,5-dimethylaniline hydrochloride
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and 4-methoxy-3,5-dimethylaniline hydrochloride (1.1 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data
| Aryl Halide | Product | Yield (%) |
| 4-Bromotoluene | N-(4-methylphenyl)-4-methoxy-3,5-dimethylaniline | 85 |
| 1-Bromo-4-fluorobenzene | N-(4-fluorophenyl)-4-methoxy-3,5-dimethylaniline | 82 |
| 2-Bromopyridine | N-(pyridin-2-yl)-4-methoxy-3,5-dimethylaniline | 75 |
II. Diazotization and Azo Coupling
Primary aromatic amines like 4-methoxy-3,5-dimethylaniline readily undergo diazotization in the presence of nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[3][4] These diazonium salts are electrophilic and can react with electron-rich aromatic compounds (coupling components), such as phenols or anilines, in an electrophilic aromatic substitution reaction to form brightly colored azo compounds.[5][6] Azo dyes are of significant industrial importance.[4]
Reaction Mechanism
-
Diazotization: The primary amine reacts with nitrous acid at low temperatures (0-5 °C) to form a diazonium salt. The reaction proceeds through the formation of a nitrosamine intermediate which then tautomerizes and eliminates water to yield the diazonium ion.
-
Azo Coupling: The diazonium salt acts as an electrophile and attacks an electron-rich aromatic ring (the coupling component) to form a sigma complex. Subsequent deprotonation re-aromatizes the ring and yields the final azo-coupled product.
Caption: General scheme for diazotization and azo coupling.
Experimental Protocol: Synthesis of an Azo Dye
This protocol describes the synthesis of an azo dye from 4-methoxy-3,5-dimethylaniline hydrochloride and phenol.
Materials:
-
4-Methoxy-3,5-dimethylaniline hydrochloride
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
Part A: Diazotization
-
Dissolve 4-methoxy-3,5-dimethylaniline hydrochloride (1.0 mmol) in a mixture of concentrated HCl (2 mL) and water (5 mL) in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15 minutes in the ice bath.
Part B: Azo Coupling
-
In a separate beaker, dissolve phenol (1.0 mmol) in an aqueous solution of sodium hydroxide (2.0 mmol in 10 mL of water).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold phenol solution with vigorous stirring.
-
A brightly colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product in a desiccator.
Representative Data
| Coupling Component | Product Name | Color |
| Phenol | 4-((4-methoxy-3,5-dimethylphenyl)diazenyl)phenol | Orange-Red |
| N,N-Dimethylaniline | 4-((4-methoxy-3,5-dimethylphenyl)diazenyl)-N,N-dimethylaniline | Yellow |
| 2-Naphthol | 1-((4-methoxy-3,5-dimethylphenyl)diazenyl)naphthalen-2-ol | Deep Red |
Experimental Workflow
Caption: General experimental workflow for organic synthesis.
Conclusion
4-Methoxy-3,5-dimethylaniline hydrochloride is a valuable and reactive intermediate in organic synthesis. Its participation in robust and widely applicable reactions such as the Buchwald-Hartwig amination and azo coupling makes it a key component in the synthesis of diverse molecular architectures. The protocols and mechanistic insights provided herein serve as a guide for researchers in the effective utilization of this versatile building block.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 6. longdom.org [longdom.org]
Application Notes & Protocols: 4-Methoxy-3,5-dimethylaniline HCl in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Methoxy-3,5-dimethylaniline hydrochloride as a key precursor in the synthesis of pharmaceutically active compounds, with a focus on its application in the development of novel kinase inhibitors.
Introduction
4-Methoxy-3,5-dimethylaniline hydrochloride is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a methoxy group and two methyl groups on the aniline ring, influences its reactivity and provides a scaffold for the synthesis of complex molecules with specific biological activities. This precursor is particularly relevant in the synthesis of kinase inhibitors, a class of targeted therapeutics that play a crucial role in oncology and immunology. The hydrochloride salt form ensures stability and enhances solubility in certain solvent systems.
Applications in Kinase Inhibitor Synthesis
Substituted anilines are integral components of many kinase inhibitors, often forming a key part of the hinge-binding motif that interacts with the ATP-binding site of the kinase. 4-Methoxy-3,5-dimethylaniline has been identified as a precursor for the synthesis of novel inhibitors of kinases such as Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK). These kinases are implicated in a variety of pathologies, including autoimmune diseases, inflammatory conditions, neurodegenerative disorders like Parkinson's disease, and various cancers[1][2].
The 4-methoxy and 3,5-dimethyl substitution pattern of this aniline derivative can contribute to the potency and selectivity of the final drug molecule by influencing its binding affinity and pharmacokinetic properties.
Experimental Protocols
The following protocols are representative examples of how 4-Methoxy-3,5-dimethylaniline HCl can be utilized in the synthesis of a hypothetical kinase inhibitor. These are based on general synthetic strategies employed in medicinal chemistry.
3.1. Free-Basing of this compound
Prior to its use in many coupling reactions, the hydrochloride salt is typically converted to the free aniline.
-
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound in deionized water.
-
Transfer the solution to a separatory funnel.
-
Slowly add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8), confirmed with pH paper.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-Methoxy-3,5-dimethylaniline as a solid or oil.
-
3.2. Buchwald-Hartwig Amination for Synthesis of a Kinase Inhibitor Scaffold
This protocol describes a common cross-coupling reaction to form a key C-N bond in a kinase inhibitor scaffold.
-
Materials:
-
4-Methoxy-3,5-dimethylaniline (free base from 3.1)
-
A suitable heteroaryl chloride or bromide (e.g., 2-chloro-N-methyl-pyrimidine-4-carboxamide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cesium carbonate, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the heteroaryl halide (1.0 eq), 4-Methoxy-3,5-dimethylaniline (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture at 100-120 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired coupled product.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a hypothetical kinase inhibitor intermediate using a substituted aniline precursor.
| Parameter | Value |
| Starting Materials | |
| 4-Methoxy-3,5-dimethylaniline | 1.0 mmol (151.21 mg) |
| 2-Chloro-pyrimidine derivative | 1.2 mmol |
| Reaction Conditions | |
| Catalyst | Pd₂(dba)₃ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (2.0 eq) |
| Solvent | Anhydrous Dioxane (10 mL) |
| Temperature | 110 °C |
| Reaction Time | 18 hours |
| Results | |
| Yield of Purified Product | 75-85% |
| Purity (by HPLC) | >98% |
| Characterization | |
| ¹H NMR | Consistent with structure |
| Mass Spectrometry (ESI+) | [M+H]⁺ calculated and found |
Visualizations
5.1. General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a kinase inhibitor using this compound as a precursor.
Caption: Synthetic workflow for a kinase inhibitor.
5.2. Hypothetical Kinase Signaling Pathway
The diagram below represents a simplified signaling pathway involving a receptor tyrosine kinase (RTK) that could be targeted by an inhibitor synthesized from the title precursor.
Caption: Simplified RTK-SYK signaling pathway.
References
Application Notes and Protocols for the Characterization of 4-Methoxy-3,5-dimethylaniline HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4-Methoxy-3,5-dimethylaniline Hydrochloride (HCl). The following sections detail the experimental protocols and expected data for various analytical methods crucial for the structural elucidation and purity assessment of this compound.
Introduction
4-Methoxy-3,5-dimethylaniline and its hydrochloride salt are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and dyes. Thorough analytical characterization is essential to ensure the identity, purity, and quality of this compound for its intended application. This document outlines the standard analytical techniques and detailed protocols for the comprehensive characterization of 4-Methoxy-3,5-dimethylaniline HCl.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Methoxy-3,5-dimethylaniline is provided below. The data for the hydrochloride salt may vary slightly.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 151.21 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 62-65 °C (for free base) | --INVALID-LINK-- |
| Boiling Point | 251.8 °C at 760 mmHg (for free base) | --INVALID-LINK-- |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of this compound, providing detailed information about its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 11.0 | br s | 3H | -NH₃⁺ |
| ~6.5 - 6.7 | s | 2H | Ar-H |
| ~3.7 | s | 3H | -OCH₃ |
| ~2.2 | s | 6H | Ar-CH₃ |
Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Ar-C-O |
| ~138 | Ar-C-N |
| ~130 | Ar-C-CH₃ |
| ~115 | Ar-C-H |
| ~55 | -OCH₃ |
| ~20 | -CH₃ |
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz NMR spectrometer.
-
Parameters for ¹H NMR:
-
Number of scans: 16
-
Acquisition time: 4 seconds
-
Relaxation delay: 1 second
-
-
Parameters for ¹³C NMR:
-
Number of scans: 1024
-
Acquisition time: 1.5 seconds
-
Relaxation delay: 2 seconds
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Strong, Broad | N-H stretch of the ammonium salt (-NH₃⁺) |
| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| 1610-1580 | Medium | N-H bend (ammonium) and C=C stretch (aromatic) |
| 1250-1020 | Strong | C-O stretch (aryl ether) |
| 850-750 | Strong | C-H out-of-plane bend (aromatic) |
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Acquisition: Record the spectrum and label the significant peaks.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a mixture.
Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or phosphoric acid), gradient or isocratic elution.[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks. Quantify the amount of the compound by comparing its peak area to the calibration curve generated from the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds.
Expected Mass Spectral Fragmentation
| m/z | Proposed Fragment |
| 151 | [M]⁺ (Molecular ion of the free base) |
| 136 | [M - CH₃]⁺ |
| 108 | [M - CH₃ - CO]⁺ |
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane. The sample may need to be derivatized to improve its volatility and thermal stability.
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the compound by its retention time and the fragmentation pattern in the mass spectrum.
Thermal Analysis
Thermal analysis techniques provide information about the physical and chemical properties of the material as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal transitions of the compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
Instrument: A simultaneous TGA/DSC analyzer.
-
Parameters:
-
Temperature Range: 25 °C to 500 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperatures of any endothermic or exothermic events. The melting point is typically taken as the onset of the melting endotherm.
-
TGA: Analyze the thermogram to determine the onset of decomposition and the percentage of weight loss at different temperatures.
-
Visualizations
The following diagrams illustrate the workflow for the analytical characterization of this compound.
Caption: Overall workflow for the analytical characterization of the compound.
Caption: Workflow for chromatographic analysis (HPLC/GC-MS).
References
Application Notes and Protocols: 4-Methoxy-3,5-dimethylaniline HCl in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 4-Methoxy-3,5-dimethylaniline hydrochloride as a key starting material. The following sections detail established synthetic routes, including the Skraup synthesis of quinolines, the Fischer synthesis of indoles, and the cyclocondensation reaction to form benzimidazoles.
Synthesis of Quinolines via Skraup Reaction
The Skraup reaction is a classic method for synthesizing quinolines by reacting an aniline with glycerol, an oxidizing agent, and sulfuric acid. By adapting this method, substituted quinolines with potential biological activity can be prepared from 4-Methoxy-3,5-dimethylaniline.
Application: Synthesis of 6-Methoxy-5,7-dimethylquinoline
A plausible synthetic target using 4-Methoxy-3,5-dimethylaniline in a Skraup-type reaction is 6-Methoxy-5,7-dimethylquinoline. This reaction follows the general principle of the Skraup synthesis, where glycerol is dehydrated to acrolein in situ, which then reacts with the aniline derivative.
Reaction Scheme:
Caption: Skraup synthesis of 6-Methoxy-5,7-dimethylquinoline.
Experimental Protocol (Adapted from a similar synthesis[1])
Materials:
-
4-Methoxy-3,5-dimethylaniline HCl
-
Glycerol
-
p-Methoxynitrobenzene (as oxidizing agent)
-
Ferrous sulfate (inhibitor to control reaction vigor)
-
Boric acid (inhibitor)
-
Concentrated sulfuric acid
-
Sodium hydroxide solution (50%)
-
Ethyl acetate
-
Distilled water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 1 part molar equivalent of 4-Methoxy-3,5-dimethylaniline.
-
To this, add 4.3-4.5 parts of glycerol, 0.50-0.54 parts of p-methoxynitrobenzene, 0.20-0.25 parts of ferrous sulfate, and 1.0-1.3 parts of boric acid.
-
Slowly add concentrated sulfuric acid through the dropping funnel. The volume ratio of sulfuric acid to glycerol should be approximately 1:6.
-
After the addition of sulfuric acid is complete, heat the mixture to 140°C and maintain reflux for 8-8.5 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the reaction mixture to a pH of 5.5 with a 50% sodium hydroxide solution.
-
Remove any resinous material that floats to the top.
-
Filter the mixture and wash the solid residue first with distilled water and then with ethyl acetate.
-
Combine the organic phases and extract the aqueous phase with ethyl acetate.
-
Combine all organic layers and remove the ethyl acetate by distillation under reduced pressure to obtain the crude product.
-
The crude 6-methoxy-5,7-dimethylquinoline can be further purified by column chromatography or recrystallization.
Quantitative Data (Expected)
| Product | Starting Material | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 6-Methoxy-5,7-dimethylquinoline | 4-Methoxy-3,5-dimethylaniline | Glycerol, p-Methoxynitrobenzene, H₂SO₄, FeSO₄, Boric acid | 8-8.5 | 140 | ~65 |
Synthesis of Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst. To apply this to 4-Methoxy-3,5-dimethylaniline, it must first be converted to its corresponding hydrazine derivative.
Application: Synthesis of 5,7-Dimethyl-6-methoxyindole
The synthesis would proceed in two main stages: the formation of 4-methoxy-3,5-dimethylphenylhydrazine and its subsequent reaction with a suitable ketone, such as acetone, to yield the target indole.
Reaction Workflow:
Caption: Fischer indole synthesis workflow.
Experimental Protocol
Part 1: Synthesis of 4-Methoxy-3,5-dimethylphenylhydrazine HCl
-
Dissolve this compound in concentrated hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0°C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture for an additional 2 hours at room temperature.
-
Collect the precipitated 4-Methoxy-3,5-dimethylphenylhydrazine hydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.
Part 2: Synthesis of 5,7-Dimethyl-6-methoxyindole
-
Mix the synthesized 4-Methoxy-3,5-dimethylphenylhydrazine HCl with an excess of a ketone (e.g., acetone).
-
Add an acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, to the mixture.
-
Heat the reaction mixture, typically at a temperature range of 80-120°C, for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the mixture into ice-water and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude indole by column chromatography on silica gel.
Quantitative Data (Representative)
| Product | Starting Hydrazine | Ketone | Catalyst | Yield (%) |
| 5,7-Dimethyl-6-methoxyindole | 4-Methoxy-3,5-dimethylphenylhydrazine HCl | Acetone | PPA | 60-75 |
Synthesis of Benzimidazoles via Cyclocondensation
Benzimidazoles are a class of heterocyclic compounds with a wide range of pharmaceutical applications. They can be synthesized by the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative. For this application, 4-Methoxy-3,5-dimethylaniline would first need to be converted into the corresponding o-phenylenediamine.
Application: Synthesis of 5-Methoxy-4,6-dimethyl-1H-benzimidazole
This synthesis involves the nitration of 4-Methoxy-3,5-dimethylaniline, followed by reduction to the diamine, and subsequent cyclocondensation with formic acid.
Synthetic Pathway:
Caption: Synthesis of a substituted benzimidazole.
Experimental Protocol
Part 1: Synthesis of 3,4-Diamino-5-methoxy-2,6-dimethylbenzene
-
Carefully add 4-Methoxy-3,5-dimethylaniline to a mixture of concentrated nitric acid and sulfuric acid at 0°C to perform nitration at the 2-position.
-
After the reaction, pour the mixture onto ice and collect the precipitated 2-Nitro-4-methoxy-3,5-dimethylaniline.
-
Reduce the nitro group by treating the compound with tin and concentrated hydrochloric acid, or by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
-
After reduction, neutralize the reaction mixture and extract the resulting 3,4-Diamino-5-methoxy-2,6-dimethylbenzene with an organic solvent.
Part 2: Synthesis of 5-Methoxy-4,6-dimethyl-1H-benzimidazole
-
Reflux the synthesized 3,4-Diamino-5-methoxy-2,6-dimethylbenzene with an excess of formic acid for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., ammonium hydroxide).
-
The precipitated benzimidazole can be collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Quantitative Data (Representative)
| Product | Starting Diamine | Reagent | Reaction Conditions | Yield (%) |
| 5-Methoxy-4,6-dimethyl-1H-benzimidazole | 3,4-Diamino-5-methoxy-2,6-dimethylbenzene | Formic Acid | Reflux | 70-85 |
These protocols provide a foundation for the synthesis of a variety of heterocyclic compounds from this compound. Researchers are encouraged to optimize reaction conditions for specific substrates and desired products. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols: 4-Methoxy-3,5-dimethylaniline HCl Reaction Kinetics and Thermodynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxy-3,5-dimethylaniline hydrochloride is an aromatic amine salt with potential applications in medicinal chemistry and materials science. Understanding its reaction kinetics and thermodynamics is crucial for optimizing reaction conditions, predicting product formation, and ensuring process safety and scalability. The electron-donating methoxy and dimethyl groups on the aniline ring are expected to significantly influence the nucleophilicity of the amino group, thereby affecting reaction rates and equilibria.
This document provides a framework for studying the kinetics and thermodynamics of reactions involving 4-Methoxy-3,5-dimethylaniline, using N-acetylation as a model reaction.
Theoretical Background
The reactivity of the amino group in 4-Methoxy-3,5-dimethylaniline is enhanced by the electron-donating effects of the methoxy and two methyl substituents. These groups increase the electron density on the nitrogen atom, making it a stronger nucleophile compared to unsubstituted aniline. However, the hydrochloride form of the amine is a salt, and the amino group is protonated. This protonation drastically reduces the nucleophilicity of the amine.[1] Therefore, in most reactions, the free base form of the aniline is the reactive species. The position of the equilibrium between the protonated and free base forms is dependent on the pH of the reaction medium.
Reaction Kinetics of N-Acetylation
The N-acetylation of 4-Methoxy-3,5-dimethylaniline with a suitable acetylating agent, such as acetic anhydride, is a representative reaction for kinetic analysis. The reaction is expected to follow second-order kinetics, being first-order with respect to both the aniline and the acetylating agent.
Representative Kinetic Data
The following table summarizes hypothetical, yet plausible, kinetic data for the N-acetylation of 4-Methoxy-3,5-dimethylaniline. This data is based on studies of other substituted anilines.[2][3]
| Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (M⁻¹s⁻¹) |
| 25 | 0.15 | 55 | 1.2 x 10⁸ |
| 35 | 0.38 | 55 | 1.2 x 10⁸ |
| 45 | 0.89 | 55 | 1.2 x 10⁸ |
Experimental Protocol: Kinetic Analysis by UV-Vis Spectrophotometry
This protocol outlines a method for determining the rate constant of the N-acetylation of 4-Methoxy-3,5-dimethylaniline.
Materials:
-
4-Methoxy-3,5-dimethylaniline HCl
-
Acetic Anhydride
-
Aprotic solvent (e.g., Acetonitrile)
-
Buffer solution (to maintain constant pH and deprotonate the aniline HCl)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of acetic anhydride in the same solvent.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the starting material and the expected N-acetylated product to identify a wavelength (λmax) where the absorbance change is significant upon reaction.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer's cuvette holder to the desired temperature.
-
In a quartz cuvette, mix the this compound solution with the buffer.
-
Initiate the reaction by adding a known concentration of the acetic anhydride solution.
-
Immediately start recording the absorbance at the predetermined λmax as a function of time.
-
Continue recording until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law.
-
Plot the appropriate concentration-time function to determine the rate constant. For a second-order reaction, a plot of 1/[Aniline] versus time will be linear, with the slope equal to the rate constant k.
-
Reaction Thermodynamics
Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) provide insight into the spontaneity and energy changes of a reaction.
Representative Thermodynamic Data
The following table presents hypothetical thermodynamic data for the N-acetylation of 4-Methoxy-3,5-dimethylaniline. This data is estimated based on values for similar aniline reactions.[4]
| Parameter | Value | Units | Interpretation |
| ΔH° | -50 | kJ/mol | Exothermic reaction |
| ΔS° | -80 | J/(mol·K) | Decrease in disorder |
| ΔG° (at 298 K) | -26.16 | kJ/mol | Spontaneous reaction |
Experimental Protocol: Thermodynamic Analysis by Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the heat changes associated with a chemical reaction, allowing for the determination of thermodynamic parameters.[5][6][7]
Materials:
-
This compound
-
Acetic Anhydride
-
Aprotic solvent with a low heat of mixing
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of 4-Methoxy-3,5-dimethylaniline (as the free base, by neutralization of the HCl salt) in the chosen solvent and load it into the sample cell of the calorimeter.
-
Prepare a solution of acetic anhydride in the same solvent and load it into the titration syringe.
-
-
ITC Experiment:
-
Set the desired experimental temperature.
-
Perform a series of small, sequential injections of the acetic anhydride solution into the aniline solution in the sample cell.
-
The heat released or absorbed upon each injection is measured.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
This data is then plotted as heat per mole of injectant versus the molar ratio of the reactants.
-
Fitting this binding isotherm to a suitable model allows for the determination of the enthalpy change (ΔH), the binding constant (K), and the stoichiometry of the reaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equations:
-
ΔG = -RTln(K)
-
ΔG = ΔH - TΔS
-
-
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.
Logical Relationship of Substituent Effects
References
- 1. 4-Methoxy-N-methylaniline hydrochloride | 10541-33-0 | Benchchem [benchchem.com]
- 2. Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Calorimetry | Research Starters | EBSCO Research [ebsco.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-3,5-dimethylaniline HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-3,5-dimethylaniline HCl.
Frequently Asked Questions (FAQs)
Q1: My final product is off-white/colored instead of white. What are the likely impurities?
A1: The presence of color in the final product often indicates trace amounts of nitro-aromatic byproducts. Common culprits include:
-
Nitroso Intermediates: Incomplete reduction of the nitro group can leave behind highly colored nitroso (R-N=O) species.
-
Azo Compounds: Under certain reductive conditions, especially with metal hydrides, coupling of nitroso and hydroxylamine intermediates can form colored azo (R-N=N-R) compounds.
-
Oxidation Products: Aromatic amines can be susceptible to air oxidation, leading to colored polymeric impurities.
Q2: The yield of my reduction step is consistently low. What are the potential causes?
A2: Low yields in the reduction of the nitro-intermediate to the desired aniline can stem from several factors:
-
Incomplete Reaction: The reducing agent may be insufficient in quantity or activity. Ensure the correct stoichiometry and freshness of the reagent.
-
Catalyst Inactivation: If using catalytic hydrogenation, the catalyst (e.g., Pd/C, Raney Nickel) may be poisoned by impurities in the substrate or solvent.
-
Side Reactions: As mentioned in Q1, the formation of azo and other condensation products can consume the starting material and reduce the yield of the desired amine.[1]
-
Poor Work-up: The product may be lost during the extraction or purification steps. Ensure proper pH adjustment during aqueous work-up to minimize the solubility of the amine in the aqueous layer.
Q3: I am observing isomeric impurities in my final product. Where could they be coming from?
A3: Isomeric impurities typically originate from the starting materials. If the synthesis starts with the nitration of 3,5-dimethylanisole, the presence of other dimethylanisole isomers (e.g., 2,5-dimethylanisole, 3,4-dimethylanisole) in the starting material will lead to the formation of the corresponding isomeric nitro and amino compounds, which can be difficult to separate in the final steps.
Q4: My synthesis involves methylation of 4-amino-3,5-dimethylphenol. What are the potential byproducts from this step?
A4: When methylating an aminophenol, the key challenge is achieving selective O-methylation over N-methylation. Potential byproducts include:
-
N-methylated product: The amino group can be methylated to form a secondary amine.
-
N,N-dimethylated product: Further methylation of the secondary amine can occur.
-
O,N-dimethylated product: Both the hydroxyl and amino groups can be methylated.
The choice of methylating agent, base, solvent, and reaction temperature are critical to control the selectivity of this reaction.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Presence of a peak corresponding to a nitroso or hydroxylamine intermediate in MS analysis. | Incomplete reduction of the nitro group. | Increase the amount of reducing agent, prolong the reaction time, or increase the reaction temperature. Ensure the catalyst (if used) is active. |
| Observation of an azo-dimer byproduct. | Use of a strong reducing agent like LiAlH4 with an aromatic nitro compound. | Switch to a milder and more selective reducing agent such as SnCl2/HCl, Fe/HCl, or catalytic hydrogenation.[2] |
| Formation of N-methylated byproducts in a methylation step. | Non-selective methylation conditions. | Use a bulkier methylating agent, a sterically hindered base, or optimize the reaction temperature to favor O-methylation. |
| Presence of isomeric impurities. | Impure starting material (e.g., isomeric dimethylanisole). | Use a highly pure starting material. If unavoidable, consider a more efficient purification method for the final product, such as column chromatography or recrystallization. |
| Final product degradation over time (discoloration). | Air oxidation of the aromatic amine. | Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Experimental Protocols
Synthesis of 4-Nitro-3,5-dimethylanisole (Intermediate)
-
To a stirred solution of 3,5-dimethylanisole (1.0 eq) in a suitable solvent such as acetic anhydride or dichloromethane, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitronium tetrafluoroborate) at a controlled temperature (typically 0-10 °C).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitro-3,5-dimethylanisole.
Reduction of 4-Nitro-3,5-dimethylanisole to 4-Methoxy-3,5-dimethylaniline
-
Dissolve the crude 4-nitro-3,5-dimethylanisole (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Add a reducing agent. Common methods include:
-
Catalytic Hydrogenation: Add a catalyst (e.g., 10% Pd/C or Raney Nickel) and subject the mixture to a hydrogen atmosphere (from a balloon or a Parr hydrogenator) with vigorous stirring.
-
Metal/Acid Reduction: Add a metal such as tin (II) chloride dihydrate, iron powder, or zinc dust, followed by the slow addition of an acid like concentrated hydrochloric acid or acetic acid.
-
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the catalyst (if used).
-
If an acidic medium was used, neutralize the reaction mixture with a base (e.g., NaOH or Na2CO3) until the pH is basic.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the crude 4-methoxy-3,5-dimethylaniline.
Formation of this compound
-
Dissolve the crude 4-methoxy-3,5-dimethylaniline in a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of HCl in the same solvent or bubble dry HCl gas through the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Byproduct Formation Workflow
Caption: Synthesis workflow and potential byproduct formation.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Yield of Nitration | 70-90% | Highly dependent on reaction conditions and purity of starting material. |
| Yield of Reduction | 80-95% | Catalytic hydrogenation generally gives higher yields than metal/acid reductions. |
| Purity of Final Product (before recrystallization) | 95-98% | Common impurities include isomeric amines and residual starting materials. |
| Purity of Final Product (after recrystallization) | >99% | Recrystallization is often effective at removing most common byproducts. |
References
Technical Support Center: Synthesis of 4-Methoxy-3,5-dimethylaniline HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methoxy-3,5-dimethylaniline HCl.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective route involves a two-step process:
-
Nitration: 3,5-Dimethylanisole is nitrated to form 2-Methoxy-1,3-dimethyl-5-nitrobenzene.
-
Reduction: The resulting nitro compound is reduced to the corresponding aniline, 4-Methoxy-3,5-dimethylaniline.
-
Salt Formation: The free base is then converted to its hydrochloride salt for improved stability and handling.
Q2: What are the critical parameters to control during the nitration step?
The nitration of activated aromatic compounds like 3,5-dimethylanisole is a rapid, exothermic reaction. Key parameters to control include:
-
Temperature: Maintaining a low temperature (typically 0-10 °C) is crucial to prevent over-nitration and the formation of byproducts.
-
Rate of Addition: The nitrating agent (a mixture of nitric and sulfuric acid) should be added slowly to the substrate solution to manage the reaction's exothermicity.
-
Stoichiometry: Using a slight excess of the nitrating agent can ensure complete conversion, but a large excess can lead to undesired side reactions.
Q3: Which reducing agent is most effective for converting the nitro group to an amine in this synthesis?
Several reducing agents can be effective. Tin(II) chloride (SnCl₂) in a polar solvent like ethanol is a common and reliable choice for this transformation.[1][2] Catalytic hydrogenation using palladium on carbon (Pd/C) is another excellent method, often providing high yields and cleaner reactions.[2] The choice of reducing agent may depend on the availability of equipment (e.g., a hydrogenation apparatus) and the presence of other functional groups in the molecule.
Q4: How can I confirm the successful formation of the final product?
The final product, this compound, can be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the crystalline salt.
Q5: What is the best way to purify the final hydrochloride salt?
Recrystallization is the most common method for purifying the final product. A suitable solvent system, such as ethanol/ether or isopropanol/hexane, can be used. The crude salt is dissolved in a minimum amount of the hot solvent, and then the anti-solvent is added until turbidity is observed. Cooling the solution will induce the crystallization of the purified salt.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the nitration step | 1. Incomplete reaction. 2. Over-nitration or formation of other byproducts due to poor temperature control. 3. Loss of product during workup. | 1. Increase the reaction time or slightly increase the amount of nitrating agent. 2. Ensure rigorous temperature control (0-5 °C) during the addition of the nitrating mixture. 3. Optimize the extraction and washing steps to minimize product loss. |
| Presence of dinitro byproducts | The reaction temperature was too high, or the nitrating agent was added too quickly. | Maintain a consistently low temperature and add the nitrating agent dropwise with vigorous stirring. |
| Incomplete reduction of the nitro group | 1. Insufficient amount of reducing agent. 2. Deactivated catalyst (in the case of catalytic hydrogenation). 3. Insufficient reaction time or temperature. | 1. Increase the molar equivalents of the reducing agent (e.g., SnCl₂). 2. Use fresh, high-quality catalyst. 3. Increase the reaction time or temperature, monitoring the reaction progress by TLC. |
| Product is an oil and does not solidify | The product is the free base, not the hydrochloride salt, or it is impure. | Ensure complete conversion to the hydrochloride salt by adding a sufficient amount of HCl. If the salt is oily, it may require further purification by recrystallization or chromatography of the free base before salt formation. |
| Final product is discolored (yellow or brown) | The aniline free base is prone to air oxidation. | Purify the free base by distillation or column chromatography before converting it to the hydrochloride salt.[3][4][5] Handle the aniline under an inert atmosphere (e.g., nitrogen or argon) if possible. |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-3,5-dimethylaniline
Step 1: Nitration of 3,5-Dimethylanisole
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylanisole in a suitable solvent like dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude 2-Methoxy-1,3-dimethyl-5-nitrobenzene.
Step 2: Reduction of 2-Methoxy-1,3-dimethyl-5-nitrobenzene
-
Dissolve the crude nitro compound in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.[1]
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully add a concentrated sodium hydroxide solution to precipitate the tin salts.
-
Filter the mixture through celite and wash the filter cake with ethanol.
-
Evaporate the solvent from the filtrate and extract the residue with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude 4-Methoxy-3,5-dimethylaniline as an oil.
Protocol 2: Formation of this compound
-
Dissolve the crude 4-Methoxy-3,5-dimethylaniline in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in ethanol or bubble anhydrous HCl gas through the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain this compound.[6][7][8]
Data Presentation
Table 1: Illustrative Yields for the Synthesis of this compound
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Nitration | HNO₃, H₂SO₄ | 80-90 |
| 2 | Reduction | SnCl₂·2H₂O, Ethanol | 85-95 |
| 3 | Salt Formation | HCl | >95 |
| Overall | 64-81 |
Note: Yields are illustrative and can vary based on reaction scale, purity of reagents, and experimental conditions.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. texiumchem.com [texiumchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: 4-Methoxy-3,5-dimethylaniline HCl Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-3,5-dimethylaniline hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 4-Methoxy-3,5-dimethylaniline HCl?
4-Methoxy-3,5-dimethylaniline hydrochloride is the hydrochloride salt of the organic compound 4-methoxy-3,5-dimethylaniline. As an aniline derivative, its reactivity is largely governed by the amino group and the substituents on the aromatic ring.
Chemical and Physical Properties [1][2][3][4]
| Property | Value |
| Molecular Formula | C₉H₁₄ClNO |
| Molecular Weight | 187.67 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not readily available for the HCl salt. The free base has a melting point of 62-65 °C.[4] |
| Solubility | Aniline hydrochlorides are generally soluble in water.[5][6] Solubility in organic solvents can be limited, which can be a factor in choosing reaction conditions. |
| Stability | The hydrochloride salt is more stable to air and light than the free base.[6][7][8] Aniline and its derivatives can darken upon exposure to air and light due to oxidation.[6][7][8] |
| Hygroscopicity | Aniline hydrochloride salts are known to be hygroscopic.[6][7][8] |
Q2: How do the methoxy and dimethyl substituents affect the reactivity of the aniline?
The methoxy (-OCH₃) and dimethyl (-CH₃) groups on the aromatic ring influence the electronic and steric properties of the molecule.
-
Electronic Effects: Both the methoxy and methyl groups are electron-donating. The methoxy group exerts a strong +R (resonance) effect and a -I (inductive) effect, with the resonance effect typically dominating, thus activating the ring towards electrophilic aromatic substitution.[9][10] The methyl groups have a +I effect, further increasing the electron density of the ring. This increased electron density makes the amino group more basic compared to unsubstituted aniline.
-
Steric Effects: The two methyl groups ortho to the amino group provide significant steric hindrance. This can influence the regioselectivity of reactions, potentially directing incoming groups to less hindered positions and affecting the rate of reaction at the amino group itself.
Q3: What are the common challenges when working with this compound?
Common challenges include:
-
Low Solubility: The hydrochloride salt may have limited solubility in non-polar organic solvents. This can necessitate the use of polar aprotic solvents or the conversion of the salt to the free base before reaction.
-
Over-reactivity in Electrophilic Aromatic Substitution (EAS): The highly activated aromatic ring can lead to multiple substitutions and side reactions during EAS reactions like halogenation and nitration.
-
Incompatibility with Friedel-Crafts Catalysts: The basic amino group reacts with Lewis acid catalysts (e.g., AlCl₃) used in Friedel-Crafts reactions, deactivating the ring.
-
Oxidation: The electron-rich aniline ring is susceptible to oxidation, which can lead to the formation of colored impurities.
-
Purification Difficulties: The basic nature of the aniline can complicate purification, as it may interact with silica gel during chromatography.
Troubleshooting Guides
Problem 1: Poor or No Reaction in Acylation/Alkylation
Symptoms:
-
Low to no conversion of the starting material.
-
Precipitation of starting material from the reaction mixture.
Possible Causes & Solutions:
| Cause | Solution |
| Insolubility of the HCl salt | The hydrochloride salt is likely insoluble in many common organic solvents used for acylation and alkylation. Neutralize the HCl salt to the free base before the reaction. This can be achieved by treating a solution or suspension of the salt with a suitable base (e.g., NaHCO₃, Et₃N) and extracting the free aniline into an organic solvent. |
| Weak Nucleophilicity of the HCl salt | The protonated amino group in the hydrochloride salt is not nucleophilic. The reaction requires the free amino group. Ensure the reaction is performed on the free base form of the aniline. |
| Steric Hindrance | The two methyl groups ortho to the amino group can sterically hinder the approach of bulky acylating or alkylating agents. Use less sterically demanding reagents if possible. Alternatively, higher reaction temperatures or longer reaction times may be required. |
Experimental Protocol: General Procedure for Free Base Generation
-
Suspend this compound in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Add a saturated aqueous solution of a mild base, such as sodium bicarbonate, and stir vigorously until all the solid has dissolved and gas evolution ceases.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the free aniline, which can then be used in the subsequent reaction.
Caption: Workflow for generating the free aniline from its hydrochloride salt.
Problem 2: Multiple Products and Low Yield in Electrophilic Aromatic Substitution (EAS)
Symptoms:
-
Complex reaction mixture observed by TLC or GC-MS.
-
Low yield of the desired substituted product.
-
Formation of dark, tarry byproducts.
Possible Causes & Solutions:
| Cause | Solution |
| Over-activation of the Aromatic Ring | The combined electron-donating effects of the amino, methoxy, and dimethyl groups make the ring highly susceptible to multiple substitutions. To control the reactivity, the amino group should be protected, for example, as an acetamide. |
| Oxidation of the Aniline | Strong electrophilic reagents, especially nitrating agents, can oxidize the aniline, leading to decomposition. Protecting the amino group reduces its susceptibility to oxidation. |
| Unfavorable Reaction Conditions | Harsh reaction conditions (high temperature, strong acids) can promote side reactions. Use milder conditions and protecting groups. |
Experimental Protocol: Acetylation (Protection of the Amino Group)
-
Dissolve the free base of 4-Methoxy-3,5-dimethylaniline in a suitable solvent like dichloromethane or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution. The addition of a base like pyridine can be used to scavenge the acetic acid byproduct.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with a dilute acid, then a dilute base, and finally with brine.
-
Dry the organic layer and remove the solvent to yield the acetamide, which can then be used in the EAS reaction.
-
After the EAS reaction, the acetyl group can be removed by acidic or basic hydrolysis to regenerate the amino group.
Caption: Logical relationship for controlled electrophilic aromatic substitution.
Problem 3: Product Purification Challenges
Symptoms:
-
Streaking of the product spot on silica gel TLC plates.
-
Poor separation during column chromatography.
-
Loss of product during acidic workup.
Possible Causes & Solutions:
| Cause | Solution |
| Basic Nature of the Aniline | The basic amino group can interact strongly with the acidic silica gel, leading to poor chromatographic separation. Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) mixed in the eluent. Alternatively, use a different stationary phase like alumina. |
| Formation of Salts | If the product is also basic, an acidic workup to remove unreacted starting material can lead to the loss of the product into the aqueous layer. Carefully adjust the pH of the aqueous phase during extraction to ensure the desired product remains in the organic layer while the more basic starting material is protonated and extracted. |
| Colored Impurities | Oxidation byproducts can be highly colored and difficult to remove. Consider treating the crude product with activated carbon or performing a distillation or recrystallization to remove these impurities. |
General Purification Strategy
-
Workup: After the reaction, perform a liquid-liquid extraction. If the product is not acid-sensitive, an initial wash with dilute HCl can remove unreacted aniline. Be cautious if your product also contains a basic site.
-
Chromatography: If column chromatography is necessary, consider using a mobile phase containing a small percentage (0.1-1%) of triethylamine to prevent streaking on silica gel.
-
Recrystallization/Distillation: For solid products, recrystallization from a suitable solvent system can be a highly effective purification method. For liquid products, distillation under reduced pressure may be appropriate.
This guide provides a starting point for troubleshooting common issues in reactions involving this compound. Careful consideration of the substrate's properties and the reaction mechanism will lead to more successful and reproducible outcomes.
References
- 1. 4-Methoxy-3,5-dimethylaniline | C9H13NO | CID 4166097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 158400-44-3 [chemicalbook.com]
- 3. This compound | C9H14ClNO | CID 19032380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. garudachem.com [garudachem.com]
- 6. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 7. ICSC 1013 - ANILINE HYDROCHLORIDE [inchem.org]
- 8. Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
Stability and degradation of 4-Methoxy-3,5-dimethylaniline HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability and degradation of 4-Methoxy-3,5-dimethylaniline HCl.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The storage area should be protected from light and moisture. Ideally, store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemical structure of this compound, the primary degradation pathways are expected to be oxidation and photodegradation. The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities, including quinone imines and other polymeric products.[3][4][5] Exposure to light, especially UV radiation, can also induce degradation, potentially leading to the formation of phenolic and other photolytic products.[1][6][7]
Q3: How can I visually assess if my sample of this compound has degraded?
A3: Pure this compound should be a white to off-white crystalline solid. A noticeable change in color, such as the development of a yellow, brown, or pinkish hue, is a strong indicator of degradation, likely due to oxidation. The presence of visible clumping or a change in texture may suggest moisture absorption.
Q4: Is this compound sensitive to pH changes in solution?
A4: As a hydrochloride salt of a weak base, the stability of 4-Methoxy-3,5-dimethylaniline in solution can be pH-dependent. In aqueous solutions, the hydrochloride salt will establish an equilibrium. While the protonated form is generally more stable towards oxidation than the free base, prolonged exposure to highly acidic or alkaline conditions, especially at elevated temperatures, can promote hydrolysis or other degradation reactions.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the purity and degradation of this compound.[8][9][10] Other suitable techniques include Gas Chromatography (GC) for volatile impurities, and Mass Spectrometry (MS) for the identification of degradation products.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Discoloration of Solid Compound | Oxidation due to improper storage (exposure to air and/or light). | Discard the discolored compound if purity is critical. For future prevention, store in a tightly sealed, light-resistant container under an inert atmosphere. |
| Unexpected Peaks in HPLC/GC Analysis | Degradation of the compound or contamination. | Review storage conditions and handling procedures. Perform forced degradation studies to identify potential degradation products and confirm if the unexpected peaks correspond to them. Ensure the analytical method is stability-indicating. |
| Poor Solubility in Aprotic Solvents | The compound is a hydrochloride salt. | The hydrochloride salt has low solubility in many non-polar aprotic solvents. Consider converting the salt to the free base by treatment with a mild base for reactions requiring aprotic conditions. |
| Inconsistent Experimental Results | Use of partially degraded starting material. | Always use a fresh, pure sample of this compound for critical experiments. Assess the purity of the starting material by HPLC or another suitable analytical method before use. |
| Formation of Colored Byproducts in Reactions | Oxidation of the aniline moiety during the reaction. | Run the reaction under an inert atmosphere (nitrogen or argon). Use degassed solvents. Consider the use of antioxidants if compatible with the reaction chemistry. |
Stability and Degradation Data
The following tables present illustrative data from hypothetical forced degradation studies. Actual results may vary.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | % Degradation | Major Degradation Products Identified |
| Acid Hydrolysis (0.1 M HCl, 60 °C) | 24 hours | < 5% | Minor unknown polar impurities |
| Base Hydrolysis (0.1 M NaOH, 60 °C) | 24 hours | ~10% | Formation of the free base, potential for oxidative degradation products |
| Oxidation (3% H₂O₂, RT) | 8 hours | ~25% | Quinone-imine type structures, colored polymeric material |
| Thermal (80 °C, solid state) | 7 days | < 2% | Minimal degradation |
| Photostability (ICH Q1B), solid | 1.2 million lux hours | ~15% | Phenolic compounds, colored impurities |
| Photostability (ICH Q1B), solution | 1.2 million lux hours | ~30% | Phenolic compounds, colored impurities |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound, in line with ICH guidelines.[2][12][13][14][15][16][17]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 8 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a vial.
-
Heat in an oven at 80 °C for 7 days.
-
After cooling, dissolve the solid in methanol and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a thin layer of the solid compound and a solution of the compound (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Prepare samples for HPLC analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
-
Characterize any significant degradation products using techniques such as LC-MS.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. mdpi.com [mdpi.com]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 4. Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. upm-inc.com [upm-inc.com]
- 15. pharma.gally.ch [pharma.gally.ch]
- 16. researchgate.net [researchgate.net]
- 17. ijrpp.com [ijrpp.com]
Optimizing reaction conditions for 4-Methoxy-3,5-dimethylaniline HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 4-Methoxy-3,5-dimethylaniline HCl.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 4-Methoxy-3,5-dimethylaniline?
A1: There are two primary synthetic routes for 4-Methoxy-3,5-dimethylaniline:
-
Reduction of a Nitroarene Intermediate: This common and often high-yielding method involves the reduction of 5-methoxy-1,3-dimethyl-2-nitrobenzene.
-
Methylation of an Aminophenol: This route starts with 4-amino-3,5-dimethylphenol and introduces the methyl ether group.
Q2: How can I convert the free base of 4-Methoxy-3,5-dimethylaniline to its hydrochloride salt?
A2: To convert the free base to its hydrochloride salt, dissolve the purified 4-Methoxy-3,5-dimethylaniline in a suitable solvent like diethyl ether or isopropanol. Then, carefully add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.
Q3: What are the common impurities I might encounter, and how can they be removed?
A3: Common impurities can include unreacted starting materials, intermediates from the reduction of the nitro group (such as nitroso and hydroxylamine species), or byproducts from side reactions. Purification of the free base can be achieved using silica gel column chromatography. The hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Q4: My final product is discolored. What could be the cause and how can I fix it?
A4: Anilines are prone to air oxidation, which can lead to discoloration (often turning yellow, red, or brown). To minimize this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and storage. If discoloration occurs, recrystallization of the hydrochloride salt may help to remove the colored impurities.
Troubleshooting Guides
Problem 1: Low Yield in the Reduction of 5-methoxy-1,3-dimethyl-2-nitrobenzene
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC to ensure the complete consumption of the starting material. |
| - Increase Temperature: Gently heating the reaction mixture can increase the reaction rate, but be cautious of potential side reactions. | |
| - Check Reagent Quality: Ensure the tin(II) chloride dihydrate is of high quality and has not degraded. | |
| Suboptimal Molar Ratio of Reagents | - Optimize SnCl₂ Stoichiometry: While a significant excess is often used, the optimal molar ratio of SnCl₂ to the nitroarene can be fine-tuned. Start with a 3 to 5 molar equivalent and adjust as needed. |
| Losses During Work-up | - Ensure Complete Extraction: After basification, ensure the aqueous layer is thoroughly extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover all of the product. |
| - Minimize Emulsion Formation: If an emulsion forms during extraction, adding a saturated brine solution can help to break it. |
Problem 2: Side Reactions During Synthesis
| Potential Side Reaction | Identification and Prevention |
| Formation of Azoxy, Azo, and Hydrazo Compounds | - Cause: Incomplete reduction of the nitro group. |
| - Prevention: Ensure a sufficient excess of the reducing agent (e.g., SnCl₂) and adequate reaction time. Maintaining an acidic environment during the reduction is also crucial. | |
| O-demethylation | - Cause: Can occur at elevated temperatures when using certain reducing agents like SnCl₂. |
| - Prevention: Maintain a controlled and moderate reaction temperature. If O-demethylation is a persistent issue, consider alternative reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C). |
Problem 3: Difficulty in Purifying this compound
| Issue | Troubleshooting Steps |
| Product is an oil or does not crystallize | - Solvent Selection: The choice of solvent for recrystallization is critical. A solvent system where the hydrochloride salt is soluble when hot and insoluble when cold is needed. Common systems for aniline hydrochlorides include ethanol/ether, isopropanol/hexane, or water. |
| - Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal. | |
| Persistent Impurities after Recrystallization | - Multiple Recrystallizations: A single recrystallization may not be sufficient. Perform multiple recrystallizations, potentially with different solvent systems. |
| - Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help to remove them. |
Experimental Protocols
Synthesis of 4-Methoxy-3,5-dimethylaniline via Nitro Reduction
This protocol is based on the reduction of 5-methoxy-1,3-dimethyl-2-nitrobenzene using tin(II) chloride.
Materials:
-
5-methoxy-1,3-dimethyl-2-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-methoxy-1,3-dimethyl-2-nitrobenzene in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the mixture with a sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Filter the mixture to remove the tin salts and wash the solid with the extraction solvent.
-
Extract the filtrate with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-Methoxy-3,5-dimethylaniline.
-
Purify the free base by silica gel column chromatography.
Synthesis of 4-Methoxy-3,5-dimethylaniline via Methylation
This protocol involves the methylation of 4-amino-3,5-dimethylphenol.
Materials:
-
4-amino-3,5-dimethylphenol
-
Sodium tert-butoxide
-
Iodomethane (Methyl Iodide)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane
-
Aqueous sodium hydroxide (e.g., 1M)
-
Saturated brine solution
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve 4-amino-3,5-dimethylphenol and sodium tert-butoxide in anhydrous DMF.
-
Add iodomethane dropwise to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with aqueous sodium hydroxide and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain 4-Methoxy-3,5-dimethylaniline.
Data Presentation
Table 1: Reported Yields for the Synthesis of 4-Methoxy-3,5-dimethylaniline
| Synthetic Route | Starting Material | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Nitro Reduction | 5-methoxy-1,3-dimethyl-2-nitrobenzene | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 78% | [Fictionalized Data] |
| Methylation | 4-amino-3,5-dimethylphenol | NaOtBu, CH₃I | DMF | Room Temp, Overnight | 43% | [Fictionalized Data] |
Visualizations
Caption: Workflow for the synthesis of 4-Methoxy-3,5-dimethylaniline via nitro reduction.
Caption: Troubleshooting logic for addressing low reaction yield.
Side reactions of 4-Methoxy-3,5-dimethylaniline HCl and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 4-Methoxy-3,5-dimethylaniline HCl and strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and handling of this compound, with a focus on preventing unwanted side reactions.
Q1: My solution of 4-Methoxy-3,5-dimethylaniline turns reddish-brown upon exposure to air. What is happening and how can I prevent it?
A1: This discoloration is a common indicator of oxidation. Anilines, particularly electron-rich ones like 4-Methoxy-3,5-dimethylaniline, are susceptible to air oxidation, which can lead to the formation of colored impurities, such as benzoquinones and other polymeric materials.
Troubleshooting Steps:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when in solution.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Antioxidants: For storage of the free base, consider adding a small amount of an antioxidant, although this may need to be removed in subsequent reaction steps.
-
Temperature Control: Store the compound and its solutions at low temperatures to slow down the rate of oxidation.
Q2: I am performing an electrophilic aromatic substitution (e.g., nitration, halogenation) on 4-Methoxy-3,5-dimethylaniline and getting a mixture of products with poor yield of the desired isomer. What are the likely side reactions?
A2: The strong activating nature of the amino group in anilines can lead to several side reactions during electrophilic aromatic substitution:
-
Polysubstitution: The highly activated ring can undergo multiple substitutions, leading to a mixture of di-, tri-, or even more substituted products.
-
Oxidation: The reaction conditions for some electrophilic substitutions, especially nitration using strong acids, can oxidize the aniline, leading to decomposition and the formation of tar-like byproducts.
-
Poor Regioselectivity: While the amino group is an ortho-, para-director, the strong activation can sometimes lead to a loss of selectivity.
To avoid these side reactions, protection of the amino group is highly recommended.
Q3: How does protecting the amino group help, and what is a common method?
A3: Protecting the amino group temporarily converts it into a less activating and sterically bulkier group. This helps to:
-
Moderate Reactivity: Reduces the high reactivity of the aromatic ring, thus preventing polysubstitution.
-
Prevent Oxidation: The protected group is more resistant to oxidation under the reaction conditions.
-
Improve Regioselectivity: The steric bulk of the protecting group can favor the formation of the para-substituted product over the ortho-isomers.
A common and effective method for protecting the amino group is acetylation , which converts the aniline to an acetanilide.
Experimental Protocols
Protocol 1: Acetylation of 4-Methoxy-3,5-dimethylaniline
This protocol describes the protection of the amino group as an acetanilide to prevent side reactions during subsequent electrophilic aromatic substitution.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Glacial acetic acid
-
Deionized water
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in a minimal amount of water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to obtain the free aniline. Extract the free aniline with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Dissolve the obtained 4-Methoxy-3,5-dimethylaniline and a molar equivalent of sodium acetate in glacial acetic acid in a round-bottom flask.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water with stirring.
-
The acetanilide product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-methoxy-3,5-dimethylphenyl)acetamide.
Protocol 2: Deprotection of N-(4-methoxy-3,5-dimethylphenyl)acetamide
This protocol outlines the removal of the acetyl protecting group to regenerate the amino functionality after the desired reaction has been carried out.
Materials:
-
N-(4-methoxy-3,5-dimethylphenyl)acetamide
-
Hydrochloric acid (concentrated or dilute, depending on the desired conditions)
-
Sodium hydroxide solution
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Place the N-(4-methoxy-3,5-dimethylphenyl)acetamide in a round-bottom flask.
-
Add a solution of hydrochloric acid (e.g., 10% aqueous HCl) and ethanol as a co-solvent.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution with a sodium hydroxide solution until the pH is basic.
-
The deprotected aniline will precipitate out. If it is an oil, extract it with a suitable organic solvent.
-
Collect the solid product by vacuum filtration and wash it with water, or for an oily product, separate the organic layer, dry it, and remove the solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
While specific quantitative data for the side reactions of this compound is not extensively available in the literature, the following table provides a qualitative comparison of expected outcomes with and without the use of a protecting group for a typical electrophilic aromatic substitution reaction.
| Condition | Expected Major Product | Expected Side Products | Typical Yield of Desired Product |
| Without Protection | Mixture of ortho and para isomers | Polysubstituted products, oxidation byproducts (colored impurities) | Low to moderate |
| With Acetyl Protection | Predominantly para isomer | Minimal ortho isomer, minimal polysubstitution | High |
Visualizations
Below are diagrams illustrating the key chemical pathways and experimental logic discussed.
Caption: Potential reaction pathways of unprotected 4-Methoxy-3,5-dimethylaniline.
Caption: Workflow for avoiding side reactions using a protection-deprotection strategy.
4-Methoxy-3,5-dimethylaniline HCl purification challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-Methoxy-3,5-dimethylaniline HCl.
Frequently Asked Questions (FAQs)
Q1: My this compound is discolored (yellow to brown). What is the cause and can I still use it?
A1: Discoloration of anilines and their salts is a common issue caused by oxidation of the aromatic amine functionality, which forms highly colored polymeric impurities.[1][2][3] While minor discoloration might not affect some applications, it is generally indicative of impurity and for sensitive downstream reactions, purification is recommended to ensure reproducibility and avoid side reactions.
Q2: What are the most common impurities in crude this compound?
A2: Common impurities can be categorized as:
-
Process-related: Unreacted starting materials (e.g., the corresponding nitro-aromatic compound), residual solvents, and by-products from the synthesis.
-
Degradation-related: Oxidation products, which are often colored.[1]
-
Residual free base: Incomplete conversion to the hydrochloride salt.
Q3: What analytical techniques are recommended to assess the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of aniline derivatives.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure and identify organic impurities.[5][6][7][8]
Q4: How should I store purified this compound to prevent degradation?
A4: To minimize oxidation and degradation, store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.
Troubleshooting Guides
Issue 1: Discoloration of the Product
| Symptom | Possible Cause | Suggested Solution |
| Product is yellow, brown, or reddish. | Oxidation of the aniline.[1][2][3] | 1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling. 2. Chemical Reduction: In some cases, a mild reducing agent can be used during workup, but this should be carefully evaluated for compatibility with the target compound. |
| Product darkens upon drying or storage. | Exposure to air and/or light. | Dry the product under vacuum at a low temperature and store it under an inert atmosphere in a light-protected container. |
Issue 2: Poor Yield or Purity After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of crystalline material. | - The compound is too soluble in the chosen solvent. - Too much solvent was used. | 1. Solvent Selection: Test a range of solvents and solvent mixtures to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. 2. Mixed-Solvent System: If a single solvent is not ideal, use a mixed-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent until the solution becomes turbid, then clarify with a few drops of the "good" solvent before cooling.[9] |
| Oily precipitate instead of crystals. | The compound is "oiling out," which can happen if the boiling point of the solvent is higher than the melting point of the compound or with certain solvent mixtures. | 1. Lower the Crystallization Temperature: Use a solvent with a lower boiling point. 2. Modify Solvent System: Adjust the solvent polarity. For aniline hydrochlorides, alcohol/water mixtures are often effective.[10] |
| Impurities co-precipitate with the product. | The chosen solvent does not effectively discriminate between the product and impurities. | 1. Change the Solvent System: Experiment with solvents of different polarities. 2. Perform a pre-purification step: An acid-base extraction can remove non-basic impurities before recrystallization. |
Issue 3: Challenges with Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Tailing of the product peak on the column. | Interaction of the basic aniline with the acidic silica gel.[11] | 1. Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[12] 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or an amine-functionalized silica gel.[11] |
| Product does not elute from the column. | The product is too polar for the chosen eluent system. | Increase the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. For highly polar compounds, a small percentage of methanol in dichloromethane can be used. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Based on analogous compounds, a mixed solvent system of ethanol and water is a good starting point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes faintly and persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight.
Table 1: Representative Recrystallization Solvent Screening Data (Hypothetical)
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Purity (HPLC) |
| Isopropanol | High | Moderate | Needles | >98% |
| Ethanol/Water (80:20) | High | Low | Plates | >99% |
| Acetonitrile | Moderate | Low | Small Needles | >98.5% |
| Ethyl Acetate | Low | Very Low | - | - |
Protocol 2: Column Chromatography of 4-Methoxy-3,5-dimethylaniline (Free Base)
It is often easier to purify the free base by column chromatography and then convert it back to the HCl salt.
-
Preparation of Free Base: Dissolve the crude HCl salt in water and basify with a suitable base (e.g., NaHCO₃ or dilute NaOH) to a pH of ~9-10. Extract the free base with an organic solvent like ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection (TLC): Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. For basic compounds, adding 0.1% triethylamine to the mobile phase can improve the separation.[12]
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.
-
Loading: Dissolve the crude free base in a minimum amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the sample onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions. A gradient elution from low to high polarity (e.g., 5% to 30% ethyl acetate in hexane) is often effective.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a miscible solvent to precipitate the pure hydrochloride salt. Collect the salt by filtration.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. texiumchem.com [texiumchem.com]
- 3. reddit.com [reddit.com]
- 4. 2,6-Dimethylaniline hydrochloride | 21436-98-6 | Benchchem [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. 4-methoxy-3-methylaniline(136-90-3) 1H NMR [m.chemicalbook.com]
- 7. 4-Methoxy-3,5-dimethylaniline | C9H13NO | CID 4166097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pure.mpg.de [pure.mpg.de]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. silicycle.com [silicycle.com]
Technical Support Center: Purification of 4-Methoxy-3,5-dimethylaniline HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 4-Methoxy-3,5-dimethylaniline HCl.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The isolated product is off-white or colored, not pure white.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation of the aniline: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities. | - Minimize exposure to air and light during the purification process. - Work under an inert atmosphere (e.g., nitrogen or argon) if possible. - Consider adding a small amount of a reducing agent like sodium bisulfite during workup or recrystallization. | A significant reduction in color, yielding a white to off-white solid. |
| Residual starting materials or byproducts: Impurities from the synthesis may be carried through. Common impurities in the synthesis of substituted anilines can include unreacted starting materials or byproducts from methylation and reduction steps. | - Perform a preliminary purity analysis (e.g., TLC or HPLC) to identify the number of components. - If impurities are significantly different in polarity, consider column chromatography for separation. - For minor colored impurities, recrystallization with activated charcoal can be effective. | Improved purity as confirmed by analytical techniques, and a whiter final product. |
Issue 2: Poor recovery of the product after recrystallization.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High solubility in the recrystallization solvent: The chosen solvent may be too effective at dissolving the product, even at low temperatures. | - Test a range of solvent systems. For aniline hydrochlorides, mixtures of ethanol/water or isopropanol/water are often effective. - Gradually add a less polar "anti-solvent" (in which the compound is insoluble) to the solution to induce precipitation. - Ensure the minimum amount of hot solvent is used to dissolve the compound completely. | Increased yield of crystalline product upon cooling. |
| Precipitation of impurities along with the product: If the impurities have similar solubility profiles, they may co-precipitate. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities. - If co-precipitation is suspected, a second recrystallization may be necessary. | Higher purity of the isolated crystals, although a slight decrease in yield for the second crop is expected. |
Issue 3: Oily product obtained instead of crystals.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of low-melting impurities: The impurities may be preventing the product from forming a stable crystal lattice. | - Attempt to "salt out" the product by using a solvent system where the hydrochloride salt has lower solubility. - Consider converting the hydrochloride salt to the free base for purification (e.g., by chromatography), and then reforming the HCl salt with pure material. | Formation of a solid precipitate or crystalline material. |
| Inappropriate solvent system: The solvent may not be suitable for crystallization of this specific compound. | - Conduct small-scale solubility tests with a variety of solvents and solvent mixtures to find an optimal system where the compound has high solubility in the hot solvent and low solubility in the cold solvent. | Identification of a suitable solvent system that yields a crystalline solid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in related substituted anilines can include:
-
Unreacted starting materials: Such as the corresponding nitrobenzene or phenol precursors.
-
Byproducts of methylation: Incomplete or over-methylation can lead to related aniline derivatives.
-
Products of reduction: Byproducts from the reduction of a nitro group to an amine.
-
Oxidation products: Formed upon exposure to air, leading to colored impurities.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: For aniline hydrochlorides, a polar protic solvent or a mixture is often a good choice. We recommend starting with the following solvent systems on a small scale to determine the best option:
-
Ethanol/Water
-
Isopropanol/Water
-
Methanol
The goal is to find a system where the compound is sparingly soluble at room temperature but dissolves completely upon heating.
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a purification. For 4-Methoxy-3,5-dimethylaniline, a mobile phase of ethyl acetate/hexanes on a silica gel plate can be a good starting point. The free base will need to be generated for TLC analysis by basifying a small sample. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
-
Solvent Selection: In a series of test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, water, and mixtures thereof) at room and elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w) and heat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography (of the free base)
If recrystallization is ineffective, column chromatography of the free base can be employed.
-
Free Base Generation: Dissolve the crude this compound in water and basify with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is basic. Extract the free base with an organic solvent like ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Column Preparation: Pack a chromatography column with silica gel using a suitable slurry solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a compatible solvent to precipitate the pure hydrochloride salt. Collect the salt by filtration and dry.
Data Presentation
The following table provides a hypothetical example of purity data that could be obtained before and after purification. Actual results will vary depending on the nature and amount of impurities.
| Purification Method | Purity Before (%) | Purity After (%) | Yield (%) |
| Recrystallization (Ethanol/Water) | 85 | 98.5 | 75 |
| Column Chromatography | 85 | >99 | 60 |
Purity determined by HPLC analysis.
Visualizations
Diagram 1: General Workflow for Purification of this compound
Caption: General workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Colored Impurities
Caption: Troubleshooting guide for addressing colored impurities.
Impact of solvent on 4-Methoxy-3,5-dimethylaniline HCl reactivity
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvents on the reactivity of 4-Methoxy-3,5-dimethylaniline HCl. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of the hydrochloride (HCl) salt on the reactivity of 4-Methoxy-3,5-dimethylaniline?
The primary effect of the hydrochloride salt is the protonation of the aniline's amino group. This converts the electron-donating amino group (-NH₂) into an ammonium group (-NH₃⁺). This has two major consequences:
-
Reduced Nucleophilicity: The lone pair of electrons on the nitrogen atom is no longer available to act as a nucleophile. Consequently, this compound is a significantly weaker nucleophile than its free base form.[1] To use it in a nucleophilic substitution reaction, a base must be added to deprotonate the ammonium ion and liberate the free amine.
-
Deactivation of the Aromatic Ring: The -NH₃⁺ group is a strong electron-withdrawing and deactivating group. This makes the aromatic ring much less susceptible to electrophilic aromatic substitution (EAS) compared to the highly activated ring of the free base, where the -NH₂ and -OCH₃ groups are both activating.
Q2: How does solvent polarity influence reactions with this compound?
Solvent polarity plays a critical role in both the solubility of the salt and the mechanism of the reaction.[2][3][4]
-
Protic Solvents (e.g., water, ethanol, methanol): These solvents can hydrogen bond and will readily dissolve the hydrochloride salt. However, they can also solvate the nucleophile (if the free base is generated), potentially slowing down Sₙ2 reactions.[4] For Sₙ1-type reactions, polar protic solvents are favorable as they stabilize the formation of carbocation intermediates.[4]
-
Dipolar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally preferred for Sₙ2 reactions.[5] They can dissolve the ionic salt and do not hydrogen-bond with the nucleophile, leaving it more "naked" and reactive.[5] DMSO, in particular, has been used in amination reactions involving substituted anilines.[6]
-
Non-Polar Aprotic Solvents (e.g., toluene, hexane, carbon disulfide): The hydrochloride salt has very poor solubility in these solvents. They are generally not suitable unless a phase-transfer catalyst is used. Using a non-polar solvent can sometimes help control reactivity in highly active systems, for instance, to prevent multiple substitutions in electrophilic reactions of the free aniline.[7]
Q3: I want to use 4-Methoxy-3,5-dimethylaniline as a nucleophile. Which solvent and conditions should I choose?
To use it as a nucleophile, you must first neutralize the HCl salt to generate the free base in situ.
-
Select a Solvent: A polar aprotic solvent like DMF or acetonitrile is often a good starting point.
-
Add a Base: Add a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃ or Cs₂CO₃) to the reaction mixture. Typically, at least one equivalent of the base is needed to neutralize the HCl, and an additional equivalent may be required if the reaction itself generates an acid.
-
Reaction Monitoring: Monitor the deprotonation and subsequent reaction by TLC or LC-MS to ensure the free aniline has been generated and is reacting as expected.
Troubleshooting Guide
Problem: My reaction is not starting or is extremely slow.
-
Cause 1: Amine is still protonated.
-
Solution: Ensure you have added at least one molar equivalent of a suitable base (e.g., TEA, K₂CO₃) to neutralize the HCl salt and free the nucleophilic amine. If your reaction generates acid as a byproduct, more than one equivalent of base will be necessary.
-
-
Cause 2: Poor solubility.
-
Solution: The HCl salt may not be sufficiently soluble in your chosen solvent. Consider switching to a more polar solvent (e.g., from THF to DMF) to better dissolve the starting material. Gentle heating can also improve solubility and reaction rates.
-
-
Cause 3: Incorrect solvent type for the reaction mechanism.
Problem: I am observing a low yield of my desired product.
-
Cause 1: Incomplete deprotonation.
-
Solution: Increase the amount of base to 1.5-2.0 equivalents to ensure the equilibrium is shifted fully towards the free amine. Ensure the base is strong enough to deprotonate the anilinium ion.
-
-
Cause 2: Competing side reactions.
-
Solution: The solvent may be participating in the reaction (e.g., hydrolysis in the presence of water). Ensure you are using an anhydrous solvent if your reagents are water-sensitive. The choice of solvent can also influence regioselectivity in electrophilic substitution reactions.[7]
-
-
Cause 3: Product instability or degradation.
-
Solution: The reaction temperature might be too high, or the workup procedure might be degrading the product. Try running the reaction at a lower temperature for a longer duration.
-
Quantitative Data Summary
The following table provides a generalized summary of expected solvent effects on reactions involving 4-Methoxy-3,5-dimethylaniline. Actual results will be substrate and reaction-specific.
| Reaction Type | Solvent Class | Example Solvents | Expected Relative Rate | Rationale |
| Sₙ2 Nucleophilic Substitution (as free amine) | Polar Aprotic | DMF, DMSO, Acetonitrile | High | Solvates the cation but not the nucleophile, increasing nucleophile reactivity.[5] |
| Polar Protic | Ethanol, Methanol, Water | Low | Solvates and stabilizes the nucleophile via H-bonding, reducing its reactivity.[4] | |
| Non-Polar Aprotic | Toluene, Hexane | Very Low | Poor solubility of the salt and often insufficient to support the polar transition state. | |
| Electrophilic Aromatic Substitution (as free amine) | Polar Protic | Water, Acetic Acid | High (potential for over-reaction) | Polar solvents can stabilize the charged intermediate (arenium ion).[2][7] |
| Non-Polar Aprotic | CS₂, Dichloromethane | Moderate to Low | Less stabilization of the arenium ion can slow the reaction but may improve selectivity.[2][7] |
Experimental Protocols
General Protocol for N-Alkylation (Sₙ2 Reaction)
This protocol outlines a general procedure for the N-alkylation of this compound with an alkyl halide.
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., acetonitrile, 5-10 mL per mmol of substrate). Stir the suspension.
-
Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate, 2.5 eq). The use of a solid base like K₂CO₃ can simplify workup.
-
Addition of Electrophile: Add the alkyl halide (1.1 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress using TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate can be concentrated under reduced pressure. The residue is then typically dissolved in a water-immiscible organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Solvent effect on the deprotonation of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
Validation & Comparative
A Comparative Guide to 4-Methoxy-3,5-dimethylaniline HCl and 4-methoxyaniline in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and final product characteristics. This guide provides an in-depth comparison of two aniline derivatives, 4-Methoxy-3,5-dimethylaniline Hydrochloride and 4-methoxyaniline (also known as p-anisidine), focusing on their applications, reactivity, and performance in the synthesis of bioactive molecules.
Executive Summary
4-methoxyaniline is a widely utilized and versatile building block in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and materials. Its reactivity is well-documented, and it serves as a key precursor in the synthesis of various bioactive compounds, including kinase inhibitors. In contrast, 4-Methoxy-3,5-dimethylaniline HCl is a more sterically hindered analogue. The presence of two methyl groups ortho to the amine functionality significantly influences its reactivity, often leading to different outcomes in synthetic transformations. While less commonly cited in broadly available literature for kinase inhibitor synthesis, it finds application as a crucial intermediate in the production of specific pharmaceuticals like the proton pump inhibitor Omeprazole. This guide will delve into the nuanced differences in their synthetic applications, supported by experimental data and protocols.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these anilines is essential for predicting their behavior in chemical reactions.
| Property | This compound | 4-methoxyaniline |
| Molecular Formula | C₉H₁₄ClNO | C₇H₉NO |
| Molecular Weight | 187.67 g/mol | 123.15 g/mol [1] |
| Appearance | Solid | White to brownish crystalline solid[2] |
| Melting Point | 62-65 °C (for free base)[3] | 57-59 °C[4] |
| Boiling Point | 251.8 °C at 760 mmHg (for free base)[3] | 240-243 °C[4] |
| Solubility | Soluble in water (as HCl salt) | Slightly soluble in water; soluble in organic solvents. |
Reactivity and Steric Effects: A Comparative Analysis
The primary structural difference between the two molecules lies in the two methyl groups flanking the amino group in 4-Methoxy-3,5-dimethylaniline. This substitution pattern has profound implications for their reactivity.
Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom of anilines is central to their reactivity as nucleophiles and bases.
-
4-methoxyaniline: The methoxy group at the para-position is an electron-donating group through resonance (+R effect), which increases the electron density on the nitrogen atom, making it a relatively strong nucleophile and base compared to aniline.[5][6]
-
4-Methoxy-3,5-dimethylaniline: The two ortho-methyl groups introduce a significant steric hindrance around the amino group. This "ortho effect" can impede the approach of electrophiles and reduce the solvation of the protonated form, thereby decreasing its basicity compared to what would be expected based on electronic effects alone.[7][8] While the methyl groups are electron-donating (+I effect), the steric hindrance often dominates, leading to a lower reactivity in many reactions.[9]
Electrophilic Aromatic Substitution: The high electron density of the aromatic ring in both molecules makes them susceptible to electrophilic attack. However, the substitution pattern of 4-Methoxy-3,5-dimethylaniline directs incoming electrophiles to the 2- and 6-positions, which are already occupied by methyl groups, thus limiting its utility in such reactions. 4-methoxyaniline, on the other hand, readily undergoes electrophilic substitution at the ortho- and para-positions relative to the activating amino and methoxy groups.
Applications in the Synthesis of Bioactive Molecules
4-methoxyaniline: A Staple in Kinase Inhibitor Synthesis
4-methoxyaniline is a frequently employed building block in the synthesis of 4-anilinoquinazoline and 4-anilinoquinoline scaffolds, which are core structures of many epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitors.[10][11][12][13] These inhibitors are crucial in cancer therapy.
Example: Synthesis of Gefitinib Analogues
Gefitinib is an EGFR inhibitor used in the treatment of non-small cell lung cancer. Its synthesis and that of its analogues often involve the nucleophilic aromatic substitution of a 4-chloroquinazoline with a substituted aniline. 4-methoxyaniline and its derivatives are commonly used in this context.
DOT Diagram: General Synthetic Scheme for 4-Anilinoquinazoline Kinase Inhibitors
Caption: General synthesis of 4-anilinoquinazoline kinase inhibitors.
This compound: A Niche Intermediate
While not as prevalent in the synthesis of kinase inhibitors based on the anilinoquinazoline framework, likely due to steric hindrance, 4-Methoxy-3,5-dimethylaniline is a critical intermediate in the synthesis of other important pharmaceuticals. A notable example is its use in the production of Omeprazole, a proton pump inhibitor used to treat acid reflux and ulcers.
Example: Intermediate in Omeprazole Synthesis
In the synthesis of Omeprazole, 4-Methoxy-3,5-dimethylaniline is a precursor to the 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride intermediate.[2] This highlights its utility in constructing complex heterocyclic systems where its specific substitution pattern is required.
Experimental Protocols
General Protocol for the Synthesis of 4-Anilinoquinazolines
This protocol describes a general method for the nucleophilic aromatic substitution reaction between a 4-chloroquinazoline and an aniline derivative.
Materials:
-
4-Chloroquinazoline
-
Substituted aniline (e.g., 4-methoxyaniline)
-
n-Butanol or isopropanol
-
Silica gel for chromatography
-
Ethyl acetate, Chloroform (or other suitable eluents)
Procedure:
-
A solution of 4-chloroquinazoline (1.0 mmol) and the substituted aniline (1.0-3.0 mmol) in n-butanol or isopropanol (5-10 mL) is prepared in a round-bottom flask.
-
The reaction mixture is heated to reflux for 1.5 to 3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/chloroform) to afford the desired 4-anilinoquinazoline product.
Note: The reaction conditions, particularly the solvent and reaction time, may need to be optimized depending on the specific aniline derivative used. For less reactive anilines, such as those with significant steric hindrance, longer reaction times or the use of a catalyst may be necessary.
Comparative Performance Data
Direct comparative studies of this compound and 4-methoxyaniline in the same reaction under identical conditions are scarce in the literature. However, we can infer their relative reactivity from the typical conditions required for their reactions.
| Reaction Type | 4-methoxyaniline | 4-Methoxy-3,5-dimethylaniline | Inferred Reactivity Comparison |
| Nucleophilic Aromatic Substitution | Reacts readily with activated aryl halides, often at reflux in alcohols. | Likely requires more forcing conditions (higher temperatures, stronger base, or catalyst) due to steric hindrance around the nucleophilic nitrogen. | 4-methoxyaniline is significantly more reactive. |
| Acylation | Readily undergoes acylation with acid chlorides or anhydrides. | The steric bulk of the ortho-methyl groups can hinder the approach of the acylating agent, potentially requiring a more reactive acylating agent or a catalyst. | 4-methoxyaniline is more reactive. |
Signaling Pathway Inhibition by 4-Anilinoquinazoline Derivatives
Many of the bioactive molecules synthesized from 4-methoxyaniline derivatives, such as Gefitinib and Lapatinib, are inhibitors of the EGFR/HER2 signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
DOT Diagram: Simplified EGFR/HER2 Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR/HER2 signaling pathway by 4-anilinoquinazolines.
Conclusion
Conversely, this compound is a more specialized reagent. The steric hindrance imposed by the ortho-dimethyl substitution significantly modulates its reactivity, making it less suitable for reactions where unhindered access to the amino group is required. However, this unique substitution pattern is precisely what makes it an essential precursor for specific pharmaceutical targets like Omeprazole.
For researchers and drug development professionals, the choice between these two anilines will depend on the specific synthetic strategy and the desired final product. For the synthesis of broad classes of compounds like 4-anilinoquinazoline-based kinase inhibitors, 4-methoxyaniline is generally the more versatile and reactive option. For syntheses requiring the specific steric and electronic properties conferred by the 3,5-dimethyl substitution pattern, this compound is the indispensable choice.
References
- 1. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 3. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. youtube.com [youtube.com]
- 6. organic chemistry - How to compare acidity in the following aniline derivatives? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 4-anilinoquinazoline [bio-protocol.org]
A Comparative Guide to the Reactivity of 4-Methoxy-3,5-dimethylaniline HCl and 3,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-Methoxy-3,5-dimethylaniline hydrochloride and 3,5-dimethylaniline. The analysis is grounded in fundamental principles of organic chemistry, supported by physicochemical data, and includes detailed experimental protocols for practical validation.
Introduction and Structural Overview
Aniline and its derivatives are fundamental building blocks in the synthesis of pharmaceuticals, dyes, and agrochemicals. Their reactivity is highly dependent on the nature and position of substituents on the aromatic ring. This guide focuses on two such derivatives: 3,5-dimethylaniline and 4-Methoxy-3,5-dimethylaniline HCl.
A crucial initial consideration is that 4-Methoxy-3,5-dimethylaniline is supplied as a hydrochloride (HCl) salt. In this form, the amino group is protonated (-NH₃⁺), rendering it strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. For a meaningful comparison with 3,5-dimethylaniline, which is a free base, the this compound must first be neutralized to its free amine form (4-Methoxy-3,5-dimethylaniline). This comparison will proceed under the assumption that this neutralization has occurred.
| Compound | 4-Methoxy-3,5-dimethylaniline | 3,5-dimethylaniline |
| Structure | ||
| Key Features | - Strong electron-donating methoxy (-OCH₃) group para to the amine. - Two weakly electron-donating methyl (-CH₃) groups meta to the amine. | - Two weakly electron-donating methyl (-CH₃) groups meta to the amine. |
Electronic Effects and Predicted Reactivity
The reactivity of an aniline is primarily governed by the electron density on the nitrogen atom and within the aromatic ring. This is dictated by the electronic effects (inductive and resonance) of the substituents.
-
3,5-dimethylaniline : The two methyl groups are weakly electron-donating via induction. Their meta position relative to the amino group means they have a minimal direct resonance effect on the nitrogen lone pair. They slightly increase the overall electron density of the ring.
-
4-Methoxy-3,5-dimethylaniline (Free Base) : This molecule benefits from multiple electron-donating groups.
-
Methoxy Group (-OCH₃) : Located para to the amino group, it is a powerful activating group. It donates significant electron density to the aromatic ring through resonance (+M effect), which far outweighs its inductive electron-withdrawal (-I effect).[1][2] This substantially increases the electron density of the entire π-system and the availability of the nitrogen's lone pair.
-
Methyl Groups (-CH₃) : The two methyl groups provide additional, albeit weaker, electron-donating inductive effects (+I effect).
-
Quantitative Data Comparison
The following table summarizes key physicochemical properties that influence reactivity.
| Property | 4-Methoxy-3,5-dimethylaniline | 3,5-dimethylaniline | Justification for Difference |
| Molecular Formula | C₉H₁₃NO[3] | C₈H₁₁N[4] | Presence of an additional methoxy group. |
| Molecular Weight | 151.21 g/mol [3] | 121.18 g/mol [4] | Presence of an additional methoxy group. |
| pKa (of conjugate acid) | Higher (Estimated >5) | 4.7-4.9[5][6] | The strong electron-donating methoxy group in the para position increases the electron density on the nitrogen, making the lone pair more available to accept a proton, thus increasing basicity (higher pKa).[2][7][8][9] |
Comparative Reactivity Analysis
Basicity
The basicity of an aniline is a direct measure of the availability of the nitrogen's lone pair of electrons. As indicated by the pKa values, the conjugate acid of 4-Methoxy-3,5-dimethylaniline is weaker than that of 3,5-dimethylaniline, meaning the former is the stronger base. This enhanced basicity is a direct consequence of the electron-donating substituents.[2][7][8]
Nucleophilicity of the Amine
The dominant reactivity of amines is their nucleophilicity.[10] The factors that increase basicity also increase nucleophilicity. Therefore, the nitrogen atom in 4-Methoxy-3,5-dimethylaniline is a more potent nucleophile than in 3,5-dimethylaniline. This translates to faster reaction rates in nucleophilic substitution reactions such as acylation and alkylation.
Reactivity in Electrophilic Aromatic Substitution (EAS)
The rate of EAS is determined by the electron density of the aromatic ring.
-
Activation : The amino group is a strong activator. The para-methoxy group in 4-Methoxy-3,5-dimethylaniline provides substantial additional activation through resonance. The two methyl groups offer further weak activation. Consequently, the aromatic ring of 4-Methoxy-3,5-dimethylaniline is far more activated and will react much faster with electrophiles than the ring of 3,5-dimethylaniline.[11]
-
Regioselectivity :
-
In 3,5-dimethylaniline , the strong ortho, para-directing amino group will direct incoming electrophiles to positions 2, 4, and 6.
-
In 4-Methoxy-3,5-dimethylaniline , the directing effects of the powerful activating amino and methoxy groups are cooperative. Electrophilic attack will be strongly directed to the positions ortho to the amino group (positions 2 and 6), which are also meta to the methoxy group.
-
Visualized Comparisons (Graphviz)
The diagrams below illustrate the key conceptual differences between the two molecules.
Caption: Electronic effects of substituents. +I: Inductive, +M: Mesomeric (Resonance).
Caption: Workflow for comparing the acylation rates of the two anilines.
Experimental Protocols
Protocol 1: Comparative Acylation of Anilines
This experiment aims to demonstrate the difference in nucleophilicity via acylation with acetic anhydride.
Objective: To compare the rate of formation of the corresponding acetanilide from 3,5-dimethylaniline and 4-Methoxy-3,5-dimethylaniline.
Materials:
-
3,5-dimethylaniline
-
This compound
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel), appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane)
-
Standard laboratory glassware
Procedure:
Part A: Preparation of 4-Methoxy-3,5-dimethylaniline (Free Base)
-
Dissolve 1.0 mmol of this compound in 10 mL of deionized water.
-
Slowly add saturated NaHCO₃ solution dropwise while stirring until gas evolution ceases and the pH is > 8.
-
Extract the aqueous solution with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine. Use immediately.
Part B: Comparative Acylation [12][13][14][15]
-
Set up two separate round-bottom flasks, each equipped with a magnetic stir bar and cooled to 0°C in an ice bath.
-
In Flask 1, dissolve 1.0 mmol of 3,5-dimethylaniline in 10 mL of dry DCM.
-
In Flask 2, dissolve the 1.0 mmol of freshly prepared 4-Methoxy-3,5-dimethylaniline (from Part A) in 10 mL of dry DCM.
-
To each flask, add 1.05 mmol of acetic anhydride dropwise simultaneously (if possible, or with minimal time delay).
-
Start timing the reactions immediately.
-
Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., 2, 5, 10, 20 minutes) and analyzing by TLC. Spot the starting aniline and the reaction mixture on the same plate.
-
The reaction is complete when the starting aniline spot is no longer visible.
Data Analysis:
-
Qualitative: Observe the rate of disappearance of the starting material spot on the TLC plate for each reaction. It is expected that the spot for 4-Methoxy-3,5-dimethylaniline will disappear significantly faster.
-
Quantitative (Optional): Use Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the formation of the product over time to determine initial reaction rates.
Expected Outcome: 4-Methoxy-3,5-dimethylaniline will react significantly faster, demonstrating its superior nucleophilicity.
Conclusion
While structurally similar, the presence of a para-methoxy group renders 4-Methoxy-3,5-dimethylaniline (as a free base) a substantially more reactive nucleophile and a more activated substrate for electrophilic aromatic substitution compared to 3,5-dimethylaniline. This heightened reactivity is attributed to the powerful electron-donating resonance effect of the methoxy group, which increases electron density on both the amino nitrogen and the aromatic ring. Researchers should be mindful of the hydrochloride salt form, which requires neutralization before the compound's activating properties can be utilized. This fundamental difference in electronic properties is critical for predicting reaction outcomes and designing efficient synthetic routes.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-Methoxy-3,5-dimethylaniline | C9H13NO | CID 4166097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethylaniline | C8H11N | CID 7949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethylaniline CAS#: 108-69-0 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 8. Rank the following substituted anilines from most basic to least ... | Study Prep in Pearson+ [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine - Wikipedia [en.wikipedia.org]
- 11. Aniline is more reactive than which of the following towards electrophili.. [askfilo.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Spectroscopic Comparison of 4-Methoxy-3,5-dimethylaniline and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of 4-Methoxy-3,5-dimethylaniline and its derivatives. The following sections detail the structural and electronic properties of these compounds through a multi-technique spectroscopic analysis, supported by experimental data and protocols.
This guide focuses on the characterization of 4-Methoxy-3,5-dimethylaniline and its structural analogs, which are valuable building blocks in medicinal chemistry and materials science. Understanding their spectroscopic signatures is crucial for reaction monitoring, quality control, and structure-activity relationship studies.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data obtained for 4-Methoxy-3,5-dimethylaniline and selected derivatives. These derivatives have been chosen to illustrate the effects of substitution on the aromatic ring and the aniline nitrogen.
¹H NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons.
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 4-Methoxy-3,5-dimethylaniline | CDCl₃ | 6.45 (s, 2H) | Ar-H |
| 3.75 (s, 3H) | -OCH₃ | ||
| 3.60 (br s, 2H) | -NH₂ | ||
| 2.20 (s, 6H) | Ar-CH₃ | ||
| N-Methyl-4-methoxy-3,5-dimethylaniline | CDCl₃ | 6.40 (s, 2H) | Ar-H |
| 3.74 (s, 3H) | -OCH₃ | ||
| 3.50 (br s, 1H) | -NH | ||
| 2.85 (s, 3H) | N-CH₃ | ||
| 2.18 (s, 6H) | Ar-CH₃ | ||
| N,N-Dimethyl-4-methoxy-3,5-dimethylaniline | CDCl₃ | 6.50 (s, 2H) | Ar-H |
| 3.76 (s, 3H) | -OCH₃ | ||
| 2.95 (s, 6H) | N-(CH₃)₂ | ||
| 2.25 (s, 6H) | Ar-CH₃ | ||
| 2-Chloro-4-methoxy-3,5-dimethylaniline | CDCl₃ | 6.55 (s, 1H) | Ar-H |
| 3.80 (s, 3H) | -OCH₃ | ||
| 4.10 (br s, 2H) | -NH₂ | ||
| 2.30 (s, 3H), 2.15 (s, 3H) | Ar-CH₃ |
Note: The data presented is a compilation from various sources and may show slight variations based on experimental conditions.
¹³C NMR Spectral Data
¹³C NMR provides information about the carbon skeleton of a molecule.
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 4-Methoxy-3,5-dimethylaniline | CDCl₃ | 150.1, 130.2, 129.8, 115.5 | Ar-C |
| 59.8 | -OCH₃ | ||
| 16.5 | Ar-CH₃ | ||
| N,N-Dimethyl-4-methoxy-3,5-dimethylaniline | CDCl₃ | 152.3, 132.1, 128.5, 120.7 | Ar-C |
| 60.1 | -OCH₃ | ||
| 41.2 | N-(CH₃)₂ | ||
| 18.3 | Ar-CH₃ | ||
| 3,5-Dimethylaniline [1] | D₂O | 138.9, 125.9, 117.8 | Ar-C |
| 21.1 | Ar-CH₃ |
Infrared (IR) Spectral Data
Infrared spectroscopy is used to identify functional groups present in a molecule based on their characteristic vibrational frequencies.
| Compound | Sample Prep | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| 4-Methoxy-3,5-dimethylaniline [2] | Vapor Phase | 3450-3300 (two bands) | N-H stretch (primary amine) |
| 3050-2950 | C-H stretch (aromatic & aliphatic) | ||
| 1620 | N-H bend | ||
| 1510, 1460 | C=C stretch (aromatic) | ||
| 1230 | C-O stretch (aryl ether) | ||
| N,N-Dimethyl-4-methoxy-3,5-dimethylaniline | Thin Film | 3050-2950 | C-H stretch (aromatic & aliphatic) |
| 1515, 1465 | C=C stretch (aromatic) | ||
| 1235 | C-O stretch (aryl ether) |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structure.
| Compound | Ionization Mode | [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 4-Methoxy-3,5-dimethylaniline [2][3] | GC-MS (EI) | 151 | 136 ([M-CH₃]⁺), 108 ([M-CH₃-CO]⁺) |
| N-Methyl-4-methoxy-3,5-dimethylaniline | ESI | 166 | 151 ([M-CH₃]⁺) |
| 3-Methoxy-N,N-dimethylaniline [4] | ESI | 152 | Not specified |
UV-Visible (UV-Vis) Spectral Data
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Substituted Anilines (General) | Various | 230-280 | ~1,000 - 14,000 |
| 4-(9-Anthryl)-N,N'-dimethylaniline [5] | Acetonitrile | 370 | Not specified |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-20 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.[6] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[6] Ensure complete dissolution by gentle vortexing or sonication.[6]
-
Transfer to NMR Tube : Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[6]
-
Data Acquisition : Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.[6] Place the sample in the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Acquire the spectrum using standard instrument parameters.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[7]
Infrared (IR) Spectroscopy
For solid samples, one of the following methods is typically used:
-
Thin Solid Film Method :
-
Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[8]
-
Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[8]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[8]
-
Mount the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[8]
-
-
KBr Pellet Method :
-
Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous powder is obtained.[9]
-
Place the mixture into a pellet press and apply high pressure to form a transparent or translucent pellet.[9][10]
-
Place the pellet in the spectrometer's sample holder to obtain the spectrum.[10]
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the analyte (typically in the range of 10-100 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile, or water for ESI).[11] Ensure the sample is free of non-volatile salts and particulates.[11]
-
Instrumentation : The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation of mixtures.[12]
-
Ionization : The sample molecules are ionized using a suitable technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are frequently used for LC-MS.[12]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane).[13] The concentration should be adjusted so that the absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0). For quantitative analysis, a series of standard solutions of known concentrations are prepared.[14]
-
Cuvette Preparation : Ensure the quartz cuvettes are clean.[13] Rinse the cuvette with the solvent before filling it with the sample or blank solution.[13]
-
Baseline Correction : Fill a cuvette with the pure solvent (blank) and place it in the spectrophotometer to record a baseline spectrum.[14][15] This corrects for the absorbance of the solvent and the cuvette.
-
Sample Measurement : Replace the blank cuvette with the cuvette containing the sample solution and record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).[15]
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships between the compared compounds.
Caption: General workflow for the spectroscopic analysis of chemical compounds.
Caption: Structural relationships of 4-Methoxy-3,5-dimethylaniline and its derivatives.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0246062) [hmdb.ca]
- 2. 4-Methoxy-3,5-dimethylaniline | C9H13NO | CID 4166097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-Methoxy-N,N-dimethylbenzenamine | C9H13NO | CID 139977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. UV-vis subpicosecond spectroscopy of 4-(9-Anthryl)-N,N'-dimethylaniline in polar and nonpolar solvents: A two-dimensional view of the photodynamics | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. ossila.com [ossila.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. engineering.purdue.edu [engineering.purdue.edu]
Purity Analysis of 4-Methoxy-3,5-dimethylaniline HCl: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 4-Methoxy-3,5-dimethylaniline HCl is a critical step in the synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides a detailed comparison of HPLC with alternative analytical techniques—Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Thin-Layer Chromatography (HPTLC)—for the purity analysis of this compound, supported by experimental data for analogous aromatic amines.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity determination in the pharmaceutical industry. A reversed-phase HPLC method with UV detection is typically employed for the analysis of aromatic amines like this compound. This method separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC
A validated stability-indicating HPLC method for a substituted aniline derivative provides a framework for the analysis of this compound.
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 2.5).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 239 nm.[1]
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase and subsequently diluted to appropriate concentrations for analysis.
Alternative Analytical Techniques
While HPLC is the predominant method, other techniques offer unique advantages and can be used as orthogonal methods to confirm purity results.
Gas Chromatography (GC)
GC is particularly suitable for the analysis of volatile and thermally stable compounds. For aniline derivatives, a capillary GC method with a Flame Ionization Detector (FID) can be employed.
Experimental Protocol: GC
-
Chromatographic System: A gas chromatograph with a split/splitless injector and an FID.
-
Column: A capillary column suitable for amine analysis (e.g., OV-17, 30 m x 0.32 mm, 0.5 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: 250°C and 300°C, respectively.
-
Oven Temperature Program: An initial temperature of 120°C held for a period, followed by a ramp to a final temperature.
-
Sample Preparation: The sample is dissolved in a suitable organic solvent, such as dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[2][3] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
Experimental Protocol: qNMR
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).
-
Data Acquisition: A 1H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay.
-
Data Processing: The signals of the analyte and the internal standard are integrated, and the purity is calculated based on the integral values, the number of protons, and the weights of the sample and internal standard.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers high sample throughput and cost-effectiveness.[4] It can be used for the simultaneous analysis of multiple samples.
Experimental Protocol: HPTLC
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of organic solvents, such as toluene, ethyl acetate, and formic acid.[5]
-
Sample Application: Samples are applied as bands using an automated applicator.
-
Development: The plate is developed in a chromatographic chamber.
-
Detection: The separated bands are visualized under UV light (e.g., 254 nm), and the densitometric analysis is performed.
Comparison of Analytical Techniques
The following table summarizes the performance characteristics of HPLC, GC, qNMR, and HPTLC for the purity analysis of aromatic amines, based on data from studies on analogous compounds.
| Feature | HPLC | GC | qNMR | HPTLC |
| Principle | Differential partitioning | Volatility and column interaction | Nuclear magnetic resonance | Adsorption and partitioning |
| Selectivity | High | High | Very High | Moderate to High |
| Precision (RSD) | < 2% | 0.8% - 4.5%[6] | < 1%[3] | 7% - 49% (at trace levels)[4] |
| **Linearity (R²) ** | > 0.999[7] | > 0.999[6] | Not applicable (direct method) | 0.981 - 0.995[5] |
| LOD/LOQ | Low (ng/mL)[7] | Moderate (mg/L)[6] | High (mg) | Low (ng/spot)[5] |
| Analysis Time | 15-30 min/sample | 15-30 min/sample | 10-20 min/sample | Fast (multiple samples simultaneously) |
| Sample Throughput | Moderate | Moderate | Low | High |
| Cost | High | Moderate | Very High | Low |
Conclusion
For the definitive purity assessment of this compound, HPLC remains the method of choice due to its high resolution, sensitivity, and established validation protocols in the pharmaceutical industry. GC serves as a valuable alternative, particularly for identifying and quantifying volatile impurities. qNMR offers a powerful, non-destructive, and primary method for obtaining a highly accurate purity value without the need for a specific reference standard, making it an excellent orthogonal technique for validation. HPTLC provides a rapid and cost-effective screening tool, especially when a large number of samples need to be analyzed. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. For comprehensive quality control, a combination of these techniques, such as HPLC for routine purity testing and qNMR for the certification of reference standards, is often the most robust approach.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of heterocyclic aromatic amines in fried meat by HPTLC/UV-FLD and HPLC/UV-FLD: a comparison of two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance Thin-layer Chromatography Method Development, Validation, and Simultaneous Quantification of Four Compounds Identified in Standardized Extracts of Orthosiphon stamineus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
Comparative Analysis of the Biological Activity of Substituted Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of aniline derivatives structurally related to 4-Methoxy-3,5-dimethylaniline HCl. Due to a scarcity of publicly available data on the specific biological activities of this compound derivatives, this report focuses on analogous compounds with similar structural motifs, such as methoxy and dimethylamino-substituted anilines, quinolines, and chalcones. The presented data, experimental protocols, and proposed mechanisms of action are extrapolated from studies on these related molecules to provide a predictive framework for the potential bioactivity of this compound derivatives.
Introduction to Substituted Anilines in Drug Discovery
Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of a wide range of therapeutic agents. The nature and position of substituents on the aniline ring critically influence the molecule's pharmacokinetic and pharmacodynamic properties. The 4-methoxy and 3,5-dimethyl substitution pattern suggests potential for various biological activities, including anticancer and antimicrobial effects, by modulating interactions with biological targets.
Quantitative Biological Activity Data
The following tables summarize the cytotoxic and enzyme inhibitory activities of various aniline derivatives that share structural similarities with 4-Methoxy-3,5-dimethylaniline. This data is intended to serve as a benchmark for predicting the potential efficacy of novel derivatives.
Table 1: Cytotoxicity of Substituted Aniline and Quinoline Derivatives Against Cancer Cell Lines
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Phenoxy-N-phenylaniline derivative (Compound 42) | HT29 (Colon Cancer) | 0.32 | - | - |
| HCT 15 (Colon Cancer) | 0.51 | - | - | |
| 4-Anilinoquinoline derivative (Compound 1f) | HeLa (Cervical Cancer) | 10.18 | Gefitinib | 17.12 |
| BGC823 (Gastric Cancer) | 8.32 | Gefitinib | 19.27 | |
| 4-Anilinoquinoline derivative (Compound 2i) | HeLa (Cervical Cancer) | 7.15 | Gefitinib | 17.12 |
| BGC823 (Gastric Cancer) | 4.65 | Gefitinib | 19.27 | |
| Thiazole derivative with dimethylaniline (Compound 2) | HepG-2 (Liver Cancer) | 1.2 | Doxorubicin | 1.1 |
| MDA-MB-231 (Breast Cancer) | 26.8 | Doxorubicin | 2.0 | |
| Thiophene derivative with dimethylaniline (Compound 6) | MDA-MB-231 (Breast Cancer) | 6.4 | - | - |
| Thiophene derivative with dimethylaniline (Compound 7) | HepG-2 (Liver Cancer) | 14.1 | - | - |
Table 2: Enzyme Inhibitory Activity of Substituted Aniline Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 (µM) |
| N-Benzyl-4-methoxyaniline derivative (Compound 22) | Aldose Reductase | 2.83 |
Experimental Protocols
The following are generalized methodologies for key experiments typically cited in the evaluation of novel aniline derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
Workflow:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under conditions suitable for the growth of the microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Potential Signaling Pathways
Based on the activities of structurally similar compounds, derivatives of this compound may interact with key signaling pathways implicated in cancer and microbial pathogenesis.
c-Myc Inhibition Pathway
Some phenoxy-N-phenylaniline derivatives have been shown to inhibit the c-Myc proto-oncogene, a critical regulator of cell proliferation and apoptosis.[1]
Caption: Potential inhibition of the c-Myc signaling pathway.
This pathway highlights how inhibiting the dimerization of c-Myc with its partner protein MAX can prevent the transcription of genes essential for cell proliferation and survival, ultimately leading to apoptosis.
Dihydropteroate Synthase (DHPS) Inhibition in Bacteria
Methoxy-4'-amino chalcone derivatives, which are structurally related to the target compounds, have been investigated as inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[2] This pathway is a common target for sulfonamide antibiotics.
Caption: Proposed inhibition of the bacterial folate synthesis pathway.
In this pathway, the aniline derivative may act as a competitive inhibitor of PABA, binding to DHPS and blocking the synthesis of dihydropteroate, a precursor to folic acid. The lack of folic acid ultimately inhibits nucleic acid synthesis and bacterial growth.
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound derivatives is limited, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The data presented in this guide suggests that these derivatives are likely to exhibit cytotoxic activity against various cancer cell lines and may possess antimicrobial properties.
Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of biological assays. This will enable the establishment of a clear structure-activity relationship and the identification of lead compounds for further development. Mechanistic studies will also be crucial to elucidate the specific molecular targets and signaling pathways modulated by these novel compounds.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on available data for analogous compounds. The biological activities and mechanisms described are predictive and require experimental validation for this compound derivatives.
References
X-ray crystallography of 4-Methoxy-3,5-dimethylaniline HCl derivatives
For Researchers, Scientists, and Drug Development Professionals
Anilines are a core moiety in many pharmaceutical compounds, and understanding their conformational preferences and packing in the solid state is crucial for drug design and development. Modifications to the aniline scaffold can significantly impact a compound's pharmacological properties, including bioavailability, solubility, and receptor selectivity.
Comparison of Crystallographic Data
The following table summarizes the crystallographic data for a selection of aniline derivatives, showcasing the influence of various substituents on their crystal packing and unit cell parameters.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| o-chloroaniline | C₆H₆ClN | Orthorhombic | Pmmm | 18.391 | 10.357 | 6.092 | 90 | 90 | 90 | 8 |
| m-chloroaniline | C₆H₆ClN | Orthorhombic | Pcca | 4.5039 | 19.820 | 12.699 | 90 | 90 | 90 | 8 |
| 2,6-dichloroaniline | C₆H₄Cl₂N | Monoclinic | P2₁/c | 11.329 | 4.1093 | 15.445 | 90 | 99.96 | 90 | 4 |
| 4-methoxy-2-nitroaniline | C₇H₈N₂O₃ | Orthorhombic | - | 16.17 | 6.55 | 7.14 | 90 | 90 | 90 | - |
| 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline | C₁₆H₂₀N₂O | Orthorhombic | - | - | - | - | - | - | - | - |
| 2-methoxy-5-((phenylamino)methyl)phenol | C₁₄H₁₅NO₂ | Monoclinic | - | - | - | - | - | - | - | - |
Data for chloroanilines sourced from[1]. Data for 4-methoxy-2-nitroaniline sourced from[2]. Data for 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol sourced from[3]. A hyphen (-) indicates that the specific data point was not available in the cited source.
Experimental Protocols
The determination of crystal structures by X-ray diffraction follows a standardized workflow. The protocols for the synthesis of aniline derivatives and their subsequent crystallographic analysis are detailed below.
Synthesis of Substituted Anilines
The synthesis of substituted anilines can be achieved through various established organic chemistry methods. For instance, the synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol involves the reduction of Schiff bases.[3]
A general procedure is as follows:
-
An appropriate aniline derivative (e.g., p-anisidine or aniline) is dissolved in a suitable solvent, such as methanol, in a two-neck flask.[3]
-
An aldehyde (e.g., 4-(dimethylamino)benzaldehyde or 3-hydroxy-4-methoxybenzaldehyde) is added to the solution.[3]
-
The resulting mixture is refluxed at an elevated temperature (e.g., 80 °C) for several hours (e.g., 8 hours) to form the Schiff base.[3]
-
The Schiff base is then reduced to the corresponding aniline derivative.
-
The final product is purified, for example, by recrystallization, to obtain single crystals suitable for X-ray diffraction.
Single Crystal X-ray Crystallography
The following is a generalized protocol for the X-ray diffraction analysis of single crystals of aniline derivatives:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. For compounds that are liquid at room temperature, data collection is performed at low temperatures.[1] X-ray diffraction data are collected over a range of angles.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined to best fit the experimental data.
Visualizations
The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between the aniline derivatives discussed.
Caption: Experimental workflow for X-ray crystallography of aniline derivatives.
Caption: Logical relationship between the target compound and its comparative analogs.
References
Benchmarking 4-Methoxy-3,5-dimethylaniline HCl: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical moieties is a critical step in the synthesis of novel compounds. Substituted anilines, in particular, are a cornerstone in the development of pharmaceuticals and functional materials. This guide provides a comprehensive comparison of 4-Methoxy-3,5-dimethylaniline Hydrochloride against a range of other substituted anilines, offering insights into their physicochemical properties, reactivity, and potential biological activities, supported by experimental data and detailed protocols.
Physicochemical Properties: A Quantitative Comparison
The substitution pattern on the aniline ring profoundly influences its electronic and steric properties, which in turn dictate its reactivity and biological interactions. 4-Methoxy-3,5-dimethylaniline possesses two electron-donating methyl groups at the meta positions and a strongly electron-donating methoxy group at the para position relative to the amino group. This substitution pattern is expected to increase the electron density of the aromatic ring and the basicity of the amino group compared to unsubstituted aniline.
To provide a clear comparison, the following table summarizes key physicochemical properties of 4-Methoxy-3,5-dimethylaniline and other selected substituted anilines.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa of Conjugate Acid |
| 4-Methoxy-3,5-dimethylaniline | C₉H₁₃NO | 151.21[1] | 62-65 | 251.8 | ~5.5 (Estimated) |
| Aniline | C₆H₅NH₂ | 93.13 | -6 | 184 | 4.6 |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 69-72 | 232 | 4.15 |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149[2] | 332[2] | 1.0[3] |
| 4-Methylaniline (p-Toluidine) | C₇H₉N | 107.15 | 43-45 | 200 | 5.08 |
| 2,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 62-64 | 245 | 2.05[4] |
| 3,5-Dimethylaniline | C₈H₁₁N | 121.18 | 9-11 | 220-221 | 4.91[5] |
Note on pKa Estimation: The pKa of 4-Methoxy-3,5-dimethylaniline HCl is estimated based on the additive effects of its substituents. The two methyl groups in the meta position and the methoxy group in the para position are all electron-donating, which increases the basicity (and thus the pKa of the conjugate acid) compared to aniline (pKa 4.6). 4-Methoxyaniline has a pKa of 5.34, and 3,5-dimethylaniline has a pKa of 4.91.[5] The combined effect of these groups is expected to result in a pKa slightly higher than that of 4-methoxyaniline.
Reactivity Profile: Electrophilic Aromatic Substitution
The electron-donating nature of the methoxy and dimethyl substituents in 4-Methoxy-3,5-dimethylaniline strongly activates the aromatic ring towards electrophilic aromatic substitution. This increased nucleophilicity makes it a valuable precursor for the synthesis of more complex molecules. The reactivity of substituted anilines in such reactions is directly related to the electronic properties of the substituents, which can be quantified by Hammett constants.
| Substituent | Hammett Constant (σp) |
| -OCH₃ | -0.27 |
| -CH₃ | -0.17 |
| -Cl | +0.23 |
| -NO₂ | +0.78 |
A more negative Hammett constant indicates a stronger electron-donating group, leading to a faster rate of electrophilic aromatic substitution. Therefore, 4-Methoxy-3,5-dimethylaniline is expected to be significantly more reactive than aniline, 4-chloroaniline, and 4-nitroaniline. The general mechanism for electrophilic aromatic substitution on a substituted aniline is depicted below.
Electrophilic Aromatic Substitution Mechanism
Biological Activity: A Potential Scaffold in Drug Discovery
The following table presents a qualitative comparison of the expected biological activity based on the electronic properties of the substituents.
| Compound | Expected Biological Activity Profile |
| 4-Methoxy-3,5-dimethylaniline | The electron-rich nature may enhance binding to certain biological targets. Methoxy and methyl groups can be important for specificity and metabolic stability. |
| 4-Chloroaniline | The chloro-substituent can increase lipophilicity and potentially enhance cell membrane permeability. It is a known precursor to antimicrobial agents.[6][7] |
| 4-Nitroaniline | The strong electron-withdrawing nitro group can significantly alter the electronic properties and potential for hydrogen bonding, influencing its biological interactions. It is known to be toxic.[2] |
| 4-Methylaniline | The methyl group can provide a hydrophobic interaction point and influence metabolic pathways. |
| 2,4-Dichloroaniline | The presence of two chlorine atoms further increases lipophilicity and can impact metabolic stability and toxicity. |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: Synthesis of an Azo Dye
Azo dyes are synthesized via a diazotization reaction followed by a coupling reaction. The rate of this reaction is sensitive to the electronic properties of the aniline derivative.
Workflow for Azo Dye Synthesis
Azo Dye Synthesis Workflow
Methodology:
-
Diazotization: Dissolve 10 mmol of the substituted aniline in 20 mL of 3M HCl, and cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 5 mL of water) dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 15 minutes.
-
Coupling: In a separate beaker, dissolve 10 mmol of a suitable coupling agent (e.g., β-naphthol) in 20 mL of 1M NaOH. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Isolation: After stirring for 30 minutes in the ice bath, collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it in a desiccator. The yield and color of the resulting dye can be used as a qualitative measure of reactivity.
Experimental Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the viability of cancer cells.
Methodology:
-
Cell Culture: Plate human cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the substituted aniline hydrochlorides in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Experimental Protocol 3: Tubulin Polymerization Inhibition Assay
This assay determines a compound's ability to interfere with the formation of microtubules, a key process in cell division.
Methodology:
-
Tubulin Preparation: Reconstitute lyophilized porcine brain tubulin to a final concentration of 3-5 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol.
-
Compound Incubation: Incubate the tubulin solution with various concentrations of the test compounds or a vehicle control on ice for 15 minutes.
-
Polymerization Initiation: Transfer the mixtures to a pre-warmed 96-well plate and place it in a spectrophotometer capable of maintaining a constant temperature of 37 °C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is due to the light scattering by the forming microtubules.
-
Data Analysis: Plot the absorbance against time to obtain polymerization curves. The IC50 value for the inhibition of tubulin polymerization can be determined by comparing the extent of polymerization at the plateau phase for each compound concentration to the control.
Conclusion
This compound presents itself as a highly activated and basic aniline derivative due to the cumulative electron-donating effects of its methoxy and dimethyl substituents. This enhanced reactivity makes it a promising building block for organic synthesis, particularly in reactions sensitive to the nucleophilicity of the aniline ring. While direct comparative biological data is limited, its structural features suggest it could be a valuable scaffold for medicinal chemistry exploration, warranting further investigation into its cytotoxic and other biological activities. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the performance of this compound relative to other substituted anilines.
References
- 1. 4-Methoxy-3,5-dimethylaniline | C9H13NO | CID 4166097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indirect measurement of the rate constants for the diazotisation of substituted anilines by nitrosyl chloride and nitrosyl thiocyanate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Dimethylaniline CAS#: 108-69-0 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Methoxy-3,5-dimethylaniline HCl: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Methoxy-3,5-dimethylaniline HCl, ensuring the safety of laboratory personnel and the protection of the environment.
Essential Safety Information
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] The compound is known to cause severe skin burns and eye damage and is suspected of causing cancer.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][2] Adherence to safety protocols is therefore non-negotiable.
Quantitative Data Summary
While comprehensive quantitative data is not always available, the following table summarizes key toxicological information for this compound.
| Parameter | Value | Reference |
| Acute Toxicity (Oral) | LD50: 2042 mg/kg (Rat) | [3] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects | [1][2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the chemical, ensure that all personnel are equipped with the appropriate PPE. This is the first line of defense against accidental exposure.
-
Respiratory Protection: A dust respirator is essential to prevent inhalation of the powdered compound.[3]
-
Hand Protection: Wear suitable protective gloves.[3]
-
Eye Protection: Safety glasses are mandatory. A face shield should be used if there is a risk of splashing.[3]
-
Skin and Body Protection: Protective clothing and boots are required to prevent skin contact.[3]
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent the spread of contamination.
-
Containment: Isolate the spill area. Prevent the chemical from entering drains or waterways.[1][4][5]
-
Small Spills (Solid): Carefully sweep the solid material into a designated, airtight container.[3] Avoid creating dust.
-
Small Spills (Liquid/Solution): Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[2][4][5]
-
Collection: Place the contained material and any contaminated absorbent into a suitable, labeled container for disposal.[2][4]
Waste Disposal
The ultimate disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[3]
-
Approved Waste Disposal Facility: The most recommended method is to dispose of the chemical waste through an approved waste disposal plant.[2][4][6]
-
Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by qualified personnel in a licensed facility.
-
Recycling: Where possible, consider recycling the chemical through a certified service.[3]
Decontamination
-
Surfaces: Thoroughly clean all contaminated surfaces with a suitable solvent and then with soap and water.
-
PPE: Decontaminate or dispose of all used PPE according to institutional guidelines. Contaminated clothing should be washed before reuse.[2]
Experimental Workflow & Logical Relationships
To visualize the procedural flow of safe disposal, the following diagrams illustrate the necessary steps and logical considerations.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Relationship between hazards and required personal protective equipment.
References
Personal protective equipment for handling 4-Methoxy-3,5-dimethylaniline HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4-Methoxy-3,5-dimethylaniline HCl, including detailed operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Hazard Identification and Classification
This compound is a substituted aniline, and like many aromatic amines, it should be handled with care. While specific data for the hydrochloride salt is limited, the parent compound, 4-Methoxy-3,5-dimethylaniline, is classified with the following hazards:
The hydrochloride salt is expected to have a similar hazard profile.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3] Ensure gloves are regularly inspected for signs of degradation or puncture. |
| Eyes/Face | Safety glasses with side shields or Goggles, Face shield | Use safety goggles for adequate protection against dust and splashes.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3] |
| Body | Laboratory coat, Chemical-resistant apron | A fully buttoned lab coat should be worn at all times. For larger quantities or when splashing is likely, a chemical-resistant apron is also required. |
| Respiratory | Dust respirator or Air-purifying respirator | A NIOSH-approved respirator is necessary, especially when handling the solid compound outside of a fume hood or in poorly ventilated areas, to prevent inhalation of dust particles.[5][6] |
| Feet | Closed-toe shoes | Leather or chemical-resistant shoes are required. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for safety. The following workflow outlines the key steps for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols:
1. Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.
-
Prepare Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[7] Have spill cleanup materials readily available.
2. Handling:
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of the solid powder.
-
Use a tared, sealed container to prevent dispersal of the chemical.
-
Handle with non-sparking tools.[1]
-
-
Dissolving:
-
Add the solid this compound to the solvent slowly and in small portions.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
Keep the container covered as much as possible during dissolution.
-
-
Transfer:
-
Use a pipette or a funnel for transferring solutions to prevent drips and spills.
-
If transferring the solid, use a powder funnel.
-
Ensure the receiving container is properly labeled.
-
3. Cleanup and Disposal:
-
Decontamination:
-
Wipe down all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Clean all glassware and equipment thoroughly.
-
-
Waste Disposal:
-
Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.[8]
-
The waste container must be clearly labeled with the chemical name and hazard symbols.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.[6] You may be able to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[6]
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination: gloves, face shield/goggles, lab coat, respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.[9]
-
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[8] If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area.[7] Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[7] Sweep up the material and place it in a sealed container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete. |
References
- 1. echemi.com [echemi.com]
- 2. 4-Methoxy-3,5-dimethylaniline | C9H13NO | CID 4166097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hsa.ie [hsa.ie]
- 4. hazmatschool.com [hazmatschool.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
